CX-6258 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMMVXTWBIEAG-YHLMHSEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CX-6258 Hydrochloride: A Technical Guide to its Role in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are crucial downstream effectors of the JAK/STAT pathway and are frequently overexpressed in a variety of hematological and solid tumors, where they play a significant role in promoting cell survival and proliferation while suppressing apoptosis.[2][] The primary mechanism through which CX-6258 induces apoptosis is by preventing the Pim-mediated phosphorylation and subsequent inactivation of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Bad.[1][2] By inhibiting all three Pim isoforms, CX-6258 effectively releases this critical brake on the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This guide provides an in-depth overview of the mechanism, supporting data, and experimental protocols relevant to the pro-apoptotic function of CX-6258.
Core Mechanism of Action in Apoptosis
The pro-apoptotic activity of CX-6258 is centered on its inhibition of Pim kinases, which are key regulators of cell survival. The canonical pathway involves the following steps:
-
Inhibition of Pim Kinases: CX-6258 competitively binds to the ATP-binding pocket of Pim-1, Pim-2, and Pim-3, preventing the phosphorylation of their downstream substrates.[2]
-
Activation of Bad: A primary substrate of Pim kinases is the pro-apoptotic protein Bad.[4][5] In cancer cells, Pim kinases phosphorylate Bad at specific serine residues (predominantly Ser112).[1][4] This phosphorylation creates a binding site for the 14-3-3 chaperone protein, which sequesters Bad in the cytoplasm, preventing it from participating in apoptosis.[6] By inhibiting Pim kinases, CX-6258 prevents Bad phosphorylation.
-
Initiation of the Intrinsic Apoptotic Pathway: Dephosphorylated, active Bad translocates to the mitochondria, where it binds to and inhibits anti-apoptotic proteins like Bcl-xL and Bcl-2.[6][7] This action disrupts the sequestration of pro-apoptotic effector proteins Bax and Bak.[8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Unrestrained Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores. This leads to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5][8]
-
Caspase Activation: Released cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[6]
A secondary, contributing mechanism involves another Pim kinase substrate, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] Inhibition of 4E-BP1 phosphorylation by CX-6258 leads to the suppression of cap-dependent translation of key survival proteins, further sensitizing the cell to apoptotic stimuli.[9][10]
Signaling Pathway Diagram
Quantitative Data
The efficacy of CX-6258 has been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |
| Kinase Activity | |||
| Pim-1 | Cell-free radiometric assay | 5 nM | [1] |
| Pim-2 | Cell-free radiometric assay | 25 nM | [1] |
| Pim-3 | Cell-free radiometric assay | 16 nM | [1] |
| Antiproliferative Activity | |||
| Human Cancer Cell Lines (Panel) | Cell Viability Assay | 0.02 - 3.7 µM | [1] |
| PC-3 (Prostate Adenocarcinoma) | Cell Viability Assay | 452 nM | [2] |
Table 2: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model
| Dosage (Oral, Daily) | Treatment Duration | Endpoint | Result | Reference(s) |
| 50 mg/kg | 21 days | Tumor Growth Inhibition (TGI) | 45% | [2] |
| 100 mg/kg | 21 days | Tumor Growth Inhibition (TGI) | 75% | [2] |
Table 3: Synergistic Activity of CX-6258 in PC-3 Cells
| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) | Interpretation | Reference(s) |
| CX-6258 + Doxorubicin | 10:1 | 0.40 | Synergistic | [1] |
| CX-6258 + Paclitaxel | 100:1 | 0.56 | Synergistic | [1] |
| A CI50 value < 1.0 indicates a synergistic effect. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
Western Blot for Phospho-Bad
This protocol is adapted from methodologies used to assess the effect of CX-6258 on Pim kinase substrates.[2]
-
Cell Culture and Treatment: Plate MV-4-11 (acute myeloid leukemia) cells and culture in appropriate media. Treat cells with varying concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2 hours.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies against phospho-Bad (Ser112), total Bad, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer as per manufacturer's recommendations.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.
Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol outlines the detection of apoptosis through phosphatidylserine externalization and membrane integrity analysis.[11][12]
-
Cell Culture and Treatment: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with the desired concentrations of CX-6258 or a vehicle control for a specified time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a well-characterized pan-Pim kinase inhibitor that robustly induces apoptosis in cancer cells, particularly those of hematological origin. Its mechanism is primarily driven by the inhibition of Bad phosphorylation, which unleashes the intrinsic mitochondrial apoptosis pathway. The compelling preclinical data, including potent in vitro activity and significant in vivo tumor growth inhibition, underscore its therapeutic potential.[1][2] Furthermore, its ability to synergize with conventional chemotherapeutics suggests its utility in combination therapy regimens to overcome drug resistance.[1][2]
Future research should focus on identifying predictive biomarkers for CX-6258 sensitivity, further exploring its efficacy in a broader range of solid tumors, and elucidating its role in modulating the tumor microenvironment. Clinical investigation is warranted to translate the promising preclinical findings into effective cancer therapies for patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Bcl-2-associated death promoter - Wikipedia [en.wikipedia.org]
- 8. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pim Kinase Signaling Pathway and the Pan-Inhibitor CX-6258: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation. Comprising three isoforms—Pim-1, Pim-2, and Pim-3—this kinase family is frequently overexpressed in a wide array of hematological and solid tumors, making it a compelling target for anticancer therapeutic development. This technical guide provides an in-depth overview of the Pim kinase signaling pathway, its upstream regulation, and its downstream molecular effectors. Furthermore, it details the mechanism and preclinical data of CX-6258, a potent, orally bioavailable pan-Pim kinase inhibitor. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.
The Pim Kinase Family: Structure and Function
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1] Unlike many other kinases, Pim kinases are constitutively active upon translation, with their regulation occurring primarily at the level of transcription, translation, and protein stability.[] They are characterized by a unique ATP-binding pocket, which has facilitated the development of selective inhibitors. The expression of Pim kinases is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[3][4]
The three isoforms exhibit both overlapping and distinct functions and tissue expression patterns. Pim-1 is often overexpressed in hematological malignancies and solid tumors like prostate cancer.[5] Pim-2 is predominantly found in leukemias and lymphomas, while Pim-3 is associated with solid tumors of endodermal origin, such as pancreatic and liver cancer.[5][6] The functional redundancy among the isoforms suggests that pan-Pim inhibition is a more effective therapeutic strategy than targeting a single isoform.[7]
The Pim Kinase Signaling Pathway
Pim kinases are central nodes in signaling networks that control fundamental cellular processes. Their constitutive activity allows for the rapid phosphorylation of a broad range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.
Upstream Regulation
The primary regulators of Pim kinase expression are the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4] Cytokines and interleukins bind to their cognate receptors, leading to the activation of JAKs, which in turn phosphorylate and activate STAT transcription factors.[4] Activated STATs, particularly STAT3 and STAT5, translocate to the nucleus and bind to the promoter regions of the Pim genes, driving their transcription.[8]
Downstream Effectors and Cellular Functions
Pim kinases phosphorylate a multitude of downstream targets, thereby regulating key cellular processes that are hallmarks of cancer.
-
Inhibition of Apoptosis: All three Pim isoforms can phosphorylate the pro-apoptotic protein Bad at Ser112.[3] This phosphorylation prevents Bad from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[3][6]
-
Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and inactivating the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1.[9] They also phosphorylate and activate the Cdc25A phosphatase, which removes inhibitory phosphates from CDKs, further driving the cell cycle.
-
Transcriptional and Translational Regulation: Pim kinases can phosphorylate the oncogenic transcription factor c-Myc, enhancing its stability and transcriptional activity.[7] They also phosphorylate 4E-BP1, a repressor of the translation initiation factor eIF4E.[10] Phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, thereby promoting cap-dependent translation of proteins essential for cell growth and proliferation.[11]
CX-6258: A Pan-Pim Kinase Inhibitor
CX-6258 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three Pim kinase isoforms.[10][11][12] Its ability to target the entire Pim family makes it a promising candidate for overcoming the functional redundancy of the isoforms.
Mechanism of Action
CX-6258 functions by binding to the ATP-binding pocket of the Pim kinases, preventing the phosphorylation of their downstream substrates.[13] This leads to the inhibition of the pro-survival and pro-proliferative signals mediated by the Pim pathway. Cellularly, treatment with CX-6258 results in a dose-dependent decrease in the phosphorylation of key Pim targets such as Bad (at Ser112) and 4E-BP1 (at Thr37/46).[10][11]
Quantitative Preclinical Data
The preclinical efficacy of CX-6258 has been demonstrated through in vitro kinase assays, cellular antiproliferative assays, and in vivo xenograft models.
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| Pim-1 | 5 | Radiometric Kinase Assay |
| Pim-2 | 25 | Radiometric Kinase Assay |
| Pim-3 | 16 | Radiometric Kinase Assay |
Data sourced from[10][11][12][14]
Table 2: Antiproliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| PC3 | Prostate Cancer | 0.452 |
Data represents a selection of sensitive cell lines. IC50 values range from 0.02 to 3.7 µM across various cancer cell lines.[7][10]
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Model | Cancer Type | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |
| PC3 | Prostate Cancer | 50 | 51% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Pim kinase inhibitors like CX-6258.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a Pim kinase isoform.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3
-
Pim kinase substrate peptide (e.g., RSRHSSYPAGT)[10]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
[γ-³³P]ATP
-
Unlabeled ATP
-
CX-6258 or other test compounds
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CX-6258 in DMSO, then further dilute in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the kinase reaction mixture in the following order in a microfuge tube or 96-well plate on ice:
-
Kinase Assay Buffer
-
Diluted test compound or vehicle (DMSO)
-
Recombinant Pim kinase (final concentration to be optimized, e.g., 5-10 ng)
-
Substrate peptide
-
-
Initiate the reaction by adding the ATP mixture containing unlabeled ATP and [γ-³³P]ATP. Final ATP concentrations should be near the Km for each isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[10]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of CX-6258 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete culture medium
-
96-well cell culture plates
-
CX-6258
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and recover for 24 hours (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of CX-6258 in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the levels of phosphorylated Pim kinase substrates (e.g., p-Bad, p-4E-BP1) in cells treated with CX-6258.
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
CX-6258
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Bad (Ser112), anti-Bad, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of CX-6258 for a specified time (e.g., 2 hours).[7]
-
Harvest and lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Milk is not recommended for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Bad) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like actin.
Conclusion
The Pim kinase signaling pathway is a crucial driver of oncogenesis, promoting cell survival and proliferation in a wide range of cancers. Its constitutive activity and central role in tumor biology make it an attractive target for therapeutic intervention. CX-6258 has demonstrated potent pan-Pim inhibitory activity in preclinical models, effectively blocking downstream signaling and suppressing tumor growth. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of Pim kinases and to develop novel inhibitors like CX-6258 for the treatment of cancer.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. promega.com [promega.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to CX-6258 Hydrochloride for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Overexpression of Pim kinases is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML), where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. This technical guide provides a comprehensive overview of CX-6258, detailing its mechanism of action, preclinical efficacy in leukemia models, and relevant experimental protocols. The information presented is intended to support researchers and drug development professionals in the investigation and potential clinical application of Pim kinase inhibitors for leukemia therapy.
Introduction to this compound
CX-6258 is a pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative activity in a range of cancer cell lines, with particular sensitivity observed in acute leukemia cells.[1] Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is frequently activated by cytokines and oncogenes like FLT3-ITD in leukemia.[1][2] By inhibiting all three Pim kinase isoforms, CX-6258 disrupts critical pro-survival signaling cascades, leading to cell cycle arrest and apoptosis in malignant cells.
Mechanism of Action
CX-6258 exerts its anti-leukemic effects by competitively inhibiting the ATP-binding site of Pim kinases.[3] This inhibition prevents the phosphorylation of downstream substrates that are critical for cell survival and proliferation.
Inhibition of Pro-Survival Signaling
A primary mechanism of CX-6258 is the dose-dependent inhibition of the phosphorylation of key pro-survival proteins.[1] These include:
-
Bad (Bcl-2-associated death promoter): Pim kinases phosphorylate Bad at serine residues (primarily Ser112), which promotes its binding to 14-3-3 proteins and prevents it from heterodimerizing with and inactivating the anti-apoptotic proteins Bcl-xL and Bcl-2.[4][5][6] By inhibiting this phosphorylation, CX-6258 allows Bad to promote apoptosis.
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Pim kinases can phosphorylate 4E-BP1 at specific sites (including Thr37/46 and Ser65), leading to its dissociation from eIF4E and the initiation of cap-dependent translation of proteins involved in cell growth and proliferation, such as MYC.[7][8] Inhibition of 4E-BP1 phosphorylation by CX-6258 suppresses the translation of these key proteins.
Signaling Pathway Perturbation
The signaling pathway affected by CX-6258 is initiated by upstream signals that activate the JAK/STAT pathway, leading to the transcription of Pim kinases. Once expressed, Pim kinases phosphorylate a variety of substrates to promote cell survival and proliferation. CX-6258 directly targets and inhibits Pim kinases, thereby blocking these downstream effects.
Quantitative Data
The preclinical efficacy of CX-6258 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC₅₀ (nM) | Assay Type | Reference |
| Pim-1 | 5 | Radiometric Assay | [7] |
| Pim-2 | 25 | Radiometric Assay | [7] |
| Pim-3 | 16 | Radiometric Assay | [7] |
Table 2: Anti-proliferative Activity of CX-6258 in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC₅₀ (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.02 - 3.7 | [5] |
Note: The broad range for MV-4-11 reflects data from a panel of cancer cell lines where acute leukemia lines were most sensitive.
Table 3: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) | Study Duration (days) | Reference |
| 50 | 45% | 21 | [9] |
| 100 | 75% | 21 | [9] |
Table 4: Synergistic Effects of CX-6258 with Chemotherapeutic Agents
| Combination Agent | Cell Line | Molar Ratio (CX-6258:Agent) | Combination Index (CI₅₀) | Effect | Reference |
| Doxorubicin | PC3 | 10:1 | 0.4 | Synergistic | [5] |
| Paclitaxel | PC3 | 100:1 | 0.56 | Synergistic | [5] |
Note: While this data is from a prostate cancer cell line, it demonstrates the potential for synergistic combinations which is relevant for leukemia research.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CX-6258 are provided below.
In Vitro Pim Kinase Inhibition Assay (Radiometric)
This protocol is a generalized procedure for determining the IC₅₀ of CX-6258 against Pim kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Peptide substrate (e.g., RSRHSSYPAGT)[7]
-
ATP solution
-
[γ-³³P]-ATP
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of CX-6258 in DMSO.
-
In a reaction plate, combine the kinase reaction buffer, the respective Pim kinase, and the peptide substrate.
-
Add the diluted CX-6258 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP. The final ATP concentration should be near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2).[7]
-
Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper and quantify the amount of incorporated ³³P using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each concentration of CX-6258 and determine the IC₅₀ value using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effects of CX-6258 on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV-4-11)
-
Complete culture medium (e.g., IMDM with 10% FBS)[11]
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL.[12]
-
Allow cells to acclimate for a few hours.
-
Prepare serial dilutions of CX-6258 in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Phosphorylated Proteins
This protocol describes the detection of changes in the phosphorylation status of Pim kinase substrates.
Materials:
-
Leukemia cell lines (e.g., MV-4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-total Bad, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1[13]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with various concentrations of CX-6258 for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of CX-6258 in a subcutaneous MV-4-11 xenograft model.
Materials:
-
MV-4-11 cells
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., a solution of DMSO, PEG300, Tween80, and water)[5]
-
Calipers
Procedure:
-
Harvest MV-4-11 cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the formulation of CX-6258 for oral administration. A common formulation involves dissolving the compound in DMSO, then mixing with PEG300, Tween80, and finally adding water.[5]
-
Administer CX-6258 or vehicle to the mice daily by oral gavage.
-
Measure tumor volume and body weight twice weekly.
-
Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
This compound is a promising pan-Pim kinase inhibitor with demonstrated preclinical activity against acute myeloid leukemia. Its mechanism of action, involving the inhibition of key pro-survival signaling pathways, provides a strong rationale for its further investigation as a therapeutic agent for leukemia, both as a monotherapy and in combination with existing chemotherapeutic drugs. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing novel treatments for hematological malignancies.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. elabscience.com [elabscience.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
Preclinical Profile of CX-6258 Hydrochloride: A Pan-Pim Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the family of serine/threonine kinases known as Pim kinases (Pim-1, Pim-2, and Pim-3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This document provides a comprehensive overview of the preclinical data on CX-6258, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
CX-6258 exerts its anti-tumor activity by competitively inhibiting the ATP-binding site of all three Pim kinase isoforms.[1][2] This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of key signaling pathways that promote cell survival and proliferation.[3][4] A primary mechanism involves the inhibition of phosphorylation of the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[3][4][5]
Signaling Pathway
The following diagram illustrates the established signaling pathway affected by CX-6258.
Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.
Quantitative Preclinical Data
The preclinical efficacy of CX-6258 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| Pim-1 | 5[2][3][4] |
| Pim-2 | 25[2][3][4] |
| Pim-3 | 16[2][3][4] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Panel of Human Cancer Cell Lines | Various | 0.02 - 3.7[3] |
| Acute Leukemia Cell Lines | Acute Myeloid Leukemia | Most Sensitive[1][3] |
| PC3 | Prostate Adenocarcinoma | 0.452[5] |
Table 3: In Vitro Synergy with Chemotherapeutics in PC3 Cells
| Combination (Molar Ratio) | IC₅₀ (Single Agent) | Combination Index (CI₅₀) |
| CX-6258 + Doxorubicin (10:1) | CX-6258: 452 nM, Doxorubicin: 114 nM | 0.4[3][5] |
| CX-6258 + Paclitaxel (100:1) | CX-6258: 452 nM, Paclitaxel: 2.5 nM | 0.56[3][5] |
Table 4: In Vivo Efficacy in Human Tumor Xenograft Models
| Xenograft Model | Treatment Dose (p.o., daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 (Acute Myeloid Leukemia) | 50 mg/kg | 45%[4][5] |
| MV-4-11 (Acute Myeloid Leukemia) | 100 mg/kg | 75%[4][5] |
| PC3 (Prostate Adenocarcinoma) | 50 mg/kg | 51%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for key experiments conducted with CX-6258.
Pim Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory activity of CX-6258 against recombinant human Pim kinases.
Caption: Workflow for the radiometric Pim kinase inhibition assay.
-
Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide substrate by the Pim kinase.
-
Reagents:
-
Procedure:
-
The respective Pim kinase is incubated with the peptide substrate and varying concentrations of CX-6258.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP at specific concentrations for each isoform (Pim-1: 30 µM, Pim-2: 5 µM, Pim-3: 155 µM).[3]
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated peptide.
-
Unincorporated [γ-³³P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of CX-6258 on the phosphorylation of downstream targets in whole cells.
-
Principle: Uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates after treatment with CX-6258.
-
Cell Line: MV-4-11 (human acute myeloid leukemia cells).[5]
-
Procedure:
-
MV-4-11 cells are cultured to an appropriate density.
-
Cells are treated with various concentrations of CX-6258 or vehicle (DMSO) for a specified duration (e.g., 2 hours).[5]
-
Following treatment, cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), and their corresponding total protein counterparts.[3][4][5]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the relative levels of phosphorylated proteins are quantified.
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of orally administered CX-6258 in a living organism.
Caption: General workflow for in vivo tumor xenograft efficacy studies.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Models:
-
Procedure:
-
Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to establish and reach a palpable size.
-
Mice are randomized into control and treatment groups.
-
CX-6258 is formulated for oral administration and dosed daily at specified concentrations (e.g., 50 mg/kg, 100 mg/kg).[5] The control group receives the vehicle.
-
Tumor dimensions and animal body weight are measured regularly (e.g., twice weekly) throughout the study.
-
At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
The tolerability of the compound is assessed by monitoring body weight changes and general animal health.[5]
-
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective pan-Pim kinase inhibitor. It demonstrates significant anti-proliferative activity across a range of cancer cell lines, particularly in acute leukemias, and shows synergistic effects with standard chemotherapeutic agents.[3][5] Robust in vivo efficacy has been observed in xenograft models of both hematological and solid tumors at well-tolerated oral doses.[5] The detailed mechanism, involving the inhibition of pro-survival pathways, provides a clear rationale for its anti-cancer effects. These findings underscore the therapeutic potential of CX-6258 and provide a solid foundation for its continued investigation in clinical settings for the treatment of Pim-driven malignancies.[1]
References
CX-6258 Hydrochloride in Prostate Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are overexpressed in various malignancies, including prostate cancer, where they play a crucial role in promoting cell survival, proliferation, and resistance to therapy. This technical guide provides a comprehensive overview of the preclinical evaluation of CX-6258 in prostate cancer models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is the standard of care for advanced disease, many tumors eventually progress to a castration-resistant state, necessitating the development of novel therapeutic approaches. The Pim kinases have emerged as attractive therapeutic targets in prostate cancer due to their role in promoting oncogenic signaling pathways, often in collaboration with other key drivers such as the androgen receptor (AR) and MYC. CX-6258 has been developed as a pan-Pim kinase inhibitor to counteract the functional redundancy among the three Pim isoforms.
Mechanism of Action
CX-6258 exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. Pim kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They do not require activating phosphorylation. Pim kinases phosphorylate a number of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Key downstream targets include the pro-apoptotic protein BAD (Bcl-2-associated death promoter) and the translational regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). By phosphorylating and inactivating BAD, Pim kinases promote cell survival. Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation of proteins essential for cell growth and proliferation. CX-6258 blocks these phosphorylation events, thereby inducing apoptosis and inhibiting cell growth.
Signaling Pathway Diagram
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of CX-6258 in prostate cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of CX-6258
| Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data from Haddach et al., 2011.
Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) |
| PC-3 | 452 |
Data from Haddach et al., 2011.
Table 3: In Vivo Efficacy of CX-6258 in a PC-3 Xenograft Model
| Treatment | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
| CX-6258 | 50 | 51 |
Data from Haddach et al., 2011.
Table 4: Synergistic Activity of CX-6258 with Chemotherapeutic Agents in PC-3 Cells
| Combination | Molar Ratio (CX-6258:Drug) | Combination Index (CI) |
| CX-6258 + Doxorubicin | 10:1 | 0.4 |
| CX-6258 + Paclitaxel | 100:1 | 0.56 |
A CI value < 1 indicates synergy. Data from Haddach et al., 2011.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CX-6258 against Pim-1, Pim-2, and Pim-3 kinases.
-
Method: Radiometric kinase assays were performed using recombinant human Pim kinases.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of CX-6258 on prostate cancer cells.
-
Cell Line: PC-3 human prostate adenocarcinoma cells.
-
Method:
-
PC-3 cells were seeded in 96-well plates at a density of 3,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of CX-6258.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Objective: To assess the effect of CX-6258 on the phosphorylation of downstream targets of Pim kinases.
-
Cell Line: Prostate cancer cell lines (e.g., PC-3).
-
Method:
-
Cells were treated with CX-6258 for a specified time (e.g., 2-4 hours).
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-BAD Ser112, p-4E-BP1 Thr37/46).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection.
-
-
Data Analysis: Changes in protein phosphorylation levels were quantified by densitometry.
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of CX-6258 in a prostate cancer xenograft model.
-
Animal Model: Male athymic nude mice.
-
Method:
-
PC-3 cells were implanted subcutaneously into the flank of the mice.
-
When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups.
-
CX-6258 was formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose) and administered daily by oral gavage.
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Body weight was monitored as an indicator of toxicity.
-
-
Data Analysis: Tumor growth inhibition was calculated at the end of the study.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of CX-6258.
Combination Therapies
Combination with Chemotherapy
CX-6258 has demonstrated synergistic anti-proliferative effects when combined with standard chemotherapeutic agents used in prostate cancer, such as doxorubicin and paclitaxel.[2] This suggests that inhibition of Pim kinases can sensitize cancer cells to the cytotoxic effects of these drugs.
Combination with CX-5461
A particularly promising combination is CX-6258 with CX-5461, an inhibitor of RNA polymerase I transcription. This combination has shown efficacy in preclinical models of castration-resistant prostate cancer (CRPC), including patient-derived xenografts (PDXs).[3][4] The rationale for this combination is the co-targeting of two key pathways often dysregulated in advanced prostate cancer: MYC-driven ribosome biogenesis (targeted by CX-5461) and Pim kinase-mediated cell survival (targeted by CX-6258). Co-treatment with CX-5461 and CX-6258 in vivo reduced tumor growth and proliferation and increased apoptosis in PDXs from CRPC patients.[4]
Combination Therapy Logic Diagram
Caption: Rationale for combining CX-6258 with other anti-cancer agents.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with demonstrated preclinical activity in various prostate cancer models. It effectively inhibits the growth of prostate cancer cells in vitro and in vivo, both as a single agent and in combination with chemotherapy and other targeted agents. The data summarized in this guide highlight the therapeutic potential of targeting the Pim kinase pathway in prostate cancer and provide a solid foundation for further clinical investigation of CX-6258 in this disease setting. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at further elucidating the role of CX-6258 in the treatment of prostate cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of CX-6258: A Pan-Pim Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5][6][7][8] It has demonstrated significant anti-proliferative activity across a range of cancer cell lines and has shown efficacy in in vivo tumor models.[1][9] This document provides a comprehensive overview of the structure-activity relationship (SAR) of CX-6258, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental methodologies used in its characterization.
Introduction: Pim Kinases as a Therapeutic Target
The Pim kinases are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Overexpression of Pim kinases has been implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[1][9] The three isoforms (Pim-1, Pim-2, and Pim-3) share a high degree of sequence homology and have overlapping, compensatory functions, making the development of pan-Pim inhibitors a promising therapeutic strategy.[1] CX-6258 emerged from a structure-activity relationship analysis of a series of 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amides.[1][2][4][9]
Mechanism of Action of CX-6258
CX-6258 is an ATP-competitive inhibitor that targets the adenine binding site of the Pim kinases.[9] By blocking the activity of all three Pim isoforms, CX-6258 effectively inhibits the phosphorylation of downstream pro-survival proteins, such as the Bcl-2 antagonist of cell death (BAD) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3][5][7] This inhibition of downstream signaling ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the signaling pathway in which CX-6258 exerts its effects.
Caption: CX-6258 inhibits Pim kinases, blocking downstream survival signals.
Structure-Activity Relationship (SAR) of CX-6258
The development of CX-6258 (also referred to as compound 13 in its discovery publication) involved systematic modifications of a 3-(5-((2-oxoindolin-3-ylidene)methyl)furan-2-yl)amide scaffold.[1][2][4][9] Key SAR insights include:
-
Oxindole Ring: The unsubstituted lactam NH group on the oxindole ring is crucial for inhibitory activity.[9]
-
Alicyclic Amide: Isosteric replacement of a carboxylic acid with an alicyclic amide containing a basic nitrogen atom was found to be important for potency.[9]
-
Planarity: The coplanarity of the furan and phenyl rings is a key structural feature for maintaining inhibitory activity.[9]
The chemical structure of CX-6258 is (E)-5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one.[6]
Quantitative Data
The inhibitory and anti-proliferative activities of CX-6258 are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of CX-6258
| Target Kinase | IC50 (nM) |
| Pim-1 | 5[3][5][6][7][8] |
| Pim-2 | 25[3][5][6][7][8] |
| Pim-3 | 16[3][5][6][7][8] |
| Flt-3 | 134[1] |
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (most sensitive)[3][6][9] |
| PC3 | Prostate Adenocarcinoma | 0.452[1] |
| Other Solid Tumors | Various | 0.02 - 3.7[3][6] |
| Hematological Malignancies | Various | 0.02 - 3.7[3][6] |
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45%[1][5][7] |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75%[1][5][7] |
| PC3 | Prostate Adenocarcinoma | 50 | 51%[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Pim Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a Pim kinase.
Caption: Workflow for determining Pim kinase inhibition by CX-6258.
-
Pim-1 and Pim-2 Inhibition: Assays are performed using human recombinant Pim-1 with an ATP concentration of 30 µM and human recombinant Pim-2 with an ATP concentration of 5 µM. The substrate used for both is RSRHSSYPAGT.[3]
-
Pim-3 Inhibition: The radiometric assay for Pim-3 utilizes the same substrate (RSRHSSYPAGT) in the presence of 155 µM ATP.[3]
Cell Proliferation Assay
The anti-proliferative activity of CX-6258 is determined using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of CX-6258 for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as WST-8 is added to each well and incubated.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for Phospho-protein Levels
This method is used to assess the effect of CX-6258 on the phosphorylation of downstream targets.
-
Cell Treatment: MV-4-11 cells are treated with various concentrations of CX-6258 for a defined time (e.g., 2 hours).[1]
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., phospho-Bad (S112), phospho-4E-BP1 (T37/46)) and total protein as a loading control.
-
Detection: The membrane is incubated with secondary antibodies conjugated to a detection enzyme, and the protein bands are visualized.
-
Analysis: The relative levels of phosphorylated proteins are quantified.
In Vivo Xenograft Studies
The in vivo efficacy of CX-6258 is evaluated in animal models bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., MV-4-11 or PC3) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups. CX-6258 is administered orally once daily.[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
-
Tolerability Assessment: Animal body weight and general health are monitored to assess the tolerability of the compound.[1]
Synthesis of CX-6258 Analogs
The synthesis of CX-6258 and its analogs generally involves a multi-step process.[1] A key step is the palladium-catalyzed cross-coupling reaction to form an intermediate, followed by condensation with an indolin-2-one derivative.[1] The final analogs are typically generated through standard amide coupling reactions to introduce various amine groups.[1] The exocyclic double bond is predominantly in the E configuration.[1]
Conclusion
CX-6258 is a well-characterized, potent pan-Pim kinase inhibitor with a clear structure-activity relationship. Its efficacy in preclinical models highlights the therapeutic potential of targeting the Pim kinase pathway in oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further preclinical studies are ongoing to determine its suitability for human clinical trials.[1][9]
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
CX-6258 Hydrochloride: An In-Depth Technical Guide on Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, orally bioavailable, and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the target protein interactions of CX-6258, detailing its mechanism of action, binding affinities, and effects on downstream signaling pathways. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this investigational compound.
Introduction
The Pim kinases are a family of constitutively active serine/threonine kinases that are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway.[1] Their role in promoting cell survival and proliferation, coupled with their overexpression in numerous cancers, has made them attractive targets for therapeutic intervention.[2] this compound has emerged as a highly selective and potent inhibitor of all three Pim kinase isoforms, demonstrating significant anti-proliferative activity in preclinical models.[2] This guide synthesizes the available data on CX-6258's interactions with its primary targets and the subsequent cellular consequences.
Target Protein Interaction and Potency
CX-6258 exerts its biological effects through direct inhibition of the catalytic activity of Pim kinases. Its potency has been quantified through various in vitro assays, with the key data summarized below.
Table 1: In Vitro Inhibitory Activity of CX-6258 against Pim Kinases
| Target | IC50 (nM) |
| Pim-1 | 5[3] |
| Pim-2 | 25[3] |
| Pim-3 | 16[3] |
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Human Cancer Cell Lines | 0.02 - 3.7 [3] |
| Notably sensitive | Acute Leukemia Cell Lines | Not specified[3] |
Mechanism of Action and Downstream Signaling
The primary mechanism of action of CX-6258 is the competitive inhibition of ATP binding to the active site of Pim kinases. This prevents the phosphorylation of their downstream substrates, leading to the induction of apoptosis and inhibition of cell proliferation.
Inhibition of Substrate Phosphorylation
CX-6258 has been shown to cause a dose-dependent inhibition of the phosphorylation of key pro-survival proteins that are direct substrates of Pim kinases.[3] This includes:
-
Bad (Bcl-2-associated death promoter): Inhibition of phosphorylation at Ser112.[3]
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Inhibition of phosphorylation at Thr37/46.[3]
The dephosphorylation of these proteins leads to the activation of apoptotic pathways and the suppression of protein translation, respectively.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by CX-6258.
Caption: CX-6258 inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.
Kinase Selectivity
CX-6258 has demonstrated high selectivity for the Pim kinase family. In a screening panel of 107 kinases, at a concentration of 0.5 µM, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80%. This selectivity is crucial for minimizing off-target effects and associated toxicities.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for key assays used to characterize the activity of CX-6258.
Radiometric Pim Kinase Assay
This assay quantifies the enzymatic activity of Pim kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a peptide substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Enzyme and Substrate Addition: Add recombinant human Pim-1, Pim-2, or Pim-3 kinase to the reaction mixture. Add the peptide substrate RSRHSSYPAGT.
-
Inhibitor Addition: Add varying concentrations of CX-6258 (or DMSO as a vehicle control) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentrations are 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[3]
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition at each CX-6258 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the radiometric Pim kinase inhibition assay.
Western Blot Analysis of Substrate Phosphorylation
This technique is used to detect the levels of phosphorylated Bad and 4E-BP1 in cells treated with CX-6258.
Protocol:
-
Cell Culture and Treatment: Culture human cancer cell lines (e.g., MV-4-11) in appropriate media. Treat the cells with increasing concentrations of CX-6258 for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), total Bad, and total 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Caption: Workflow for Western blot analysis of substrate phosphorylation.
Clinical Development Status
As of the latest available information, this compound is a preclinical investigational compound. While initial studies demonstrated its potential for further development, there is no publicly available information indicating that it has entered human clinical trials. The clinical development of other Pim kinase inhibitors is ongoing by various pharmaceutical companies.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action. It effectively inhibits the phosphorylation of key downstream targets involved in cell survival and proliferation, leading to anti-cancer activity in preclinical models. The data presented in this technical guide, including its inhibitory potency, cellular effects, and selectivity profile, underscore its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further research and validation of its biological activities. While its clinical development status remains to be determined, CX-6258 represents a valuable tool for investigating the role of Pim kinases in cancer and a promising scaffold for the development of novel anti-cancer therapies.
References
cellular functions of Pim kinases and CX-6258
An In-depth Technical Guide to the Cellular Functions of Pim Kinases and the Pan-Pim Inhibitor CX-6258
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2][3] Comprising three highly homologous isoforms—Pim-1, Pim-2, and Pim-3—this kinase family is frequently overexpressed in a wide range of hematologic malignancies and solid tumors, making it a compelling target for anticancer drug development.[1][3][4] Unlike many other kinases, Pim kinases are primarily regulated at the level of transcription and protein stability rather than by phosphorylation, and they possess a unique ATP-binding pocket that allows for the design of highly selective inhibitors.[2][5]
This technical guide provides a comprehensive overview of the cellular functions of Pim kinases, their downstream signaling pathways, and the preclinical profile of CX-6258, a potent, selective, and orally bioavailable pan-Pim kinase inhibitor.[6][7] We will delve into the quantitative data supporting its activity and provide detailed methodologies for key experiments used in its characterization.
Cellular Functions and Signaling Pathways of Pim Kinases
Pim kinases function as crucial downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, which is activated by numerous cytokines and growth factors.[6][8] Once expressed, Pim kinases phosphorylate a wide array of substrates involved in fundamental cellular processes.
Key Cellular Roles:
-
Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and modulating the activity of key cell cycle regulators. They can phosphorylate and inactivate the cell cycle inhibitors p21waf1 and p27kip1, while activating cell cycle promoters like CDC25A and CDC25C.[1][]
-
Inhibition of Apoptosis: A primary function of Pim kinases is to suppress apoptosis. They achieve this by directly phosphorylating and inhibiting pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death).[6][8] This phosphorylation prevents BAD from sequestering anti-apoptotic Bcl-2 family members, thereby promoting cell survival.
-
Promotion of Protein Synthesis and Metabolism: Pim kinases play a significant role in regulating protein translation and cellular metabolism.[4] Pim-2, for instance, phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), causing its dissociation from eIF4E and activating cap-dependent mRNA translation.[7][] They also contribute to the glycolytic phenotype of cancer cells by phosphorylating and activating Pyruvate Kinase M2 (PKM2).[5][10]
-
Regulation of Transcription: Pim kinases can enhance the activity of transcription factors, most notably c-Myc.[1] Pim-1 and Pim-2 can phosphorylate c-Myc, leading to its stabilization and increased transcriptional activity, which in turn drives the expression of genes involved in proliferation and growth.[1][11]
-
Cell Migration and Invasion: Pim kinases have been implicated in promoting cell migration and invasion through the phosphorylation of various substrates, including GSK3B and FOXP3.[1]
Signaling Pathways
The diagrams below illustrate the primary upstream regulation and the key downstream effector pathways of the Pim kinase family.
Caption: Upstream regulation of Pim kinase expression via the JAK/STAT pathway.
Caption: Key downstream cellular pathways modulated by Pim kinases.
The Pan-Pim Kinase Inhibitor: CX-6258
CX-6258 is a potent, selective, and orally efficacious small molecule designed to inhibit all three Pim kinase isoforms.[6][12] Its development was driven by the understanding that Pim-1, -2, and -3 have overlapping and compensatory functions, suggesting that a pan-inhibitor would be more effective at achieving a robust anti-tumor response.[6]
Mechanism of Action
CX-6258 functions as an ATP-competitive inhibitor, binding to the unique ATP pocket of the Pim kinases. This direct inhibition prevents the phosphorylation of downstream substrates. In cellular assays, treatment with CX-6258 leads to a dose-dependent decrease in the phosphorylation of key pro-survival proteins, including BAD at serine 112 (S112) and 4E-BP1 at serines 65 (S65) and threonines 37/46 (T37/46).[6][7][12] This action directly counteracts the pro-survival and pro-proliferative signaling driven by Pim kinases.
Caption: Mechanism of action for the pan-Pim kinase inhibitor CX-6258.
Quantitative Data Summary
The preclinical efficacy of CX-6258 has been characterized through biochemical assays, cellular antiproliferative studies, and in vivo xenograft models.
Table 1: Biochemical Potency of CX-6258 against Pim Kinase Isoforms
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Data sourced from biochemical radiometric assays.[7][12][13]
Table 2: Antiproliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.02 - 0.452 |
| PC3 | Prostate Adenocarcinoma | 0.452 |
| Other | Various solid & hematological | 0.02 - 3.7 |
Data sourced from cellular viability assays.[6][12]
Table 3: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells
| Combination (Molar Ratio) | Single Agent IC₅₀ (nM) | Combination Index (CI₅₀) |
|---|---|---|
| CX-6258 + Doxorubicin (10:1) | CX-6258: 452; Doxorubicin: 114 | 0.40 |
| CX-6258 + Paclitaxel (100:1) | CX-6258: 452; Paclitaxel: 2.5 | 0.56 |
A CI₅₀ value < 1 indicates synergy.[6]
Table 4: In Vivo Efficacy of Oral CX-6258 in Xenograft Models
| Xenograft Model | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| MV-4-11 (AML) | 50 | 45% |
| MV-4-11 (AML) | 100 | 75% |
| PC3 (Prostate) | 50 | 51% |
Efficacy measured after 21 days of daily oral administration.[6][7]
Key Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data for CX-6258.
Protocol 1: Pim Kinase Biochemical Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Pim kinase substrate (e.g., RSRHSSYPAGT peptide).[12]
-
PIM Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[14][15]
-
ATP solution.
-
CX-6258 serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CX-6258 in DMSO. Further dilute in kinase buffer to achieve the desired final assay concentrations. Include a DMSO-only control (vehicle).
-
Kinase Reaction:
-
Add 1 µL of diluted compound or vehicle to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the specific Pim kinase isoform (e.g., 6-10 ng of enzyme).[14][15]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., final concentration of 5-30 µM ATP and 0.2 µg/µL substrate peptide).[12][15]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability / Antiproliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MV-4-11, PC3).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
CX-6258 serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[16]
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).[16]
-
Compound Treatment:
-
Prepare serial dilutions of CX-6258 in culture medium.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of CX-6258 or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting percent viability against the log of inhibitor concentration.
Caption: Experimental workflow for determining cell viability IC₅₀ using the MTT assay.
Conclusion
The Pim kinases are well-validated oncogenic drivers whose overexpression contributes to the proliferation, survival, and therapeutic resistance of a broad spectrum of cancers.[1][5] Their diverse roles in regulating the cell cycle, apoptosis, and metabolism underscore their importance as therapeutic targets. The pan-Pim kinase inhibitor CX-6258 has demonstrated potent and selective inhibition of all three Pim isoforms, translating to robust antiproliferative activity in cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[6] Furthermore, its ability to synergize with standard chemotherapeutics highlights its potential in combination therapy regimens.[6] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on Pim kinase-targeted therapies.
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 11. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CX-6258 Hydrochloride In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, selective, and orally bioavailable pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are serine/threonine kinases that play a crucial role in regulating cell survival and proliferation.[4] Their overexpression is implicated in the tumorigenesis of various solid and hematological malignancies, including leukemia, lymphoma, and prostate cancer.[5][4] CX-6258 demonstrates robust anti-proliferative activity across a range of cancer cell lines and exhibits synergistic effects when used in combination with standard chemotherapeutic agents.[4] These application notes provide detailed protocols for key in-vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
CX-6258 exerts its therapeutic effect by inhibiting the kinase activity of all three Pim isoforms. This inhibition prevents the phosphorylation of downstream pro-survival proteins, such as Bad (Bcl-2 antagonist of cell death) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[6][1][2][4][7] The dephosphorylation of these substrates ultimately leads to the suppression of apoptosis and a reduction in cell proliferation.[4] The JAK/STAT signaling pathway, which is activated by various cytokines and hormones, regulates the expression of Pim kinases.[4]
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Cell-free assay |
| Pim-2 | 25 | Cell-free assay |
| Pim-3 | 16 | Cell-free assay |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Various Lines | Human Cancer Cell Lines | 0.02 - 3.7 |
| PC3 | Prostate Adenocarcinoma | 0.452 |
Table 3: Synergistic Effects of CX-6258 with Chemotherapeutics in PC3 Cells
| Combination (Molar Ratio) | Combination Index (CI50) |
| CX-6258 with Doxorubicin (10:1) | 0.40 |
| CX-6258 with Paclitaxel (100:1) | 0.56 |
Data sourced from[6]
Experimental Protocols
Protocol 1: Pan-Pim Kinase Inhibition Assay (Radiometric)
This protocol is designed to measure the direct inhibitory effect of CX-6258 on recombinant Pim kinases.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
This compound
-
ATP, [γ-33P]ATP
-
Pim kinase substrate peptide (e.g., RSRHSSYPAGT)[6]
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the kinase buffer, the desired concentration of CX-6258, and the respective recombinant Pim kinase.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP, [γ-33P]ATP, and the substrate peptide. The ATP concentration should be near the Km for each kinase (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Signal Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose), wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each CX-6258 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Antiproliferation Assay
This assay determines the effect of CX-6258 on the growth and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MV-4-11, PC3, DU145)[4][8][9]
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Alamar Blue, MTT, CellTiter-Glo)[8]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72-96 hours).[8] Include a vehicle control (DMSO).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the recommended time (e.g., 4 hours for Alamar Blue).[8]
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 or GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Pim Kinase Substrate Phosphorylation
This protocol is used to confirm the mechanism of action of CX-6258 by assessing the phosphorylation status of its downstream targets in cells.
Materials:
-
Human cancer cell lines (e.g., MV-4-11)[4]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)[6][4]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the selected cell line and treat with various concentrations of CX-6258 for a specified time (e.g., 2 hours).[2][4]
-
Cell Lysis: Harvest the cells and lyse them on ice using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the dose-dependent effect of CX-6258.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: CX-6258 Hydrochloride Cell Line Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2][3][4]. Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer[5][6]. CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream pro-survival proteins, thereby inducing cell cycle arrest and apoptosis[1][2][5]. These application notes provide a summary of cell line sensitivity to this compound and detailed protocols for assessing its activity.
Mechanism of Action
CX-6258 is a pan-Pim kinase inhibitor with the following inhibitory concentrations:
| Target | IC50 |
| Pim-1 | 5 nM[1][2][3] |
| Pim-2 | 25 nM[1][2][3] |
| Pim-3 | 16 nM[1][2][3] |
The primary mechanism of action of CX-6258 involves the inhibition of Pim kinase activity, which in turn prevents the phosphorylation of downstream substrates. Key downstream targets include the pro-apoptotic protein Bad and the translation regulator 4E-BP1[1][2][5]. By inhibiting the phosphorylation of Bad at Ser112 and 4E-BP1 at Ser65 and Thr37/46, CX-6258 promotes apoptosis and inhibits protein synthesis, respectively, leading to reduced cell viability and tumor growth[1][2][5].
Caption: Simplified signaling pathway of Pim kinases and the inhibitory action of CX-6258.
Cell Line Sensitivity
CX-6258 has demonstrated potent antiproliferative activity across a range of human cancer cell lines, with IC50 values typically in the micromolar to nanomolar range. Notably, cell lines derived from acute leukemias have shown high sensitivity[1][4][5].
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Sensitive (IC50 range: 0.02-3.7 µM for acute leukemia lines)[1][4] | Highly sensitive to CX-6258.[5][6] |
| PC3 | Prostate Adenocarcinoma | 452[5] | Demonstrates synergistic effects with doxorubicin and paclitaxel.[5] |
| DU145 | Prostate Cancer | - | Treatment with CX-6258 leads to cell cycle arrest.[7] |
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT/Alamar Blue)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of CX-6258 in a given cell line.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MV-4-11, PC3)
-
Complete cell culture medium
-
96-well plates
-
MTT or Alamar Blue reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with serially diluted CX-6258 or vehicle (DMSO) control for 72-96 hours.
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for 4 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for determining the IC50 of CX-6258 using a cell viability assay.
Protocol 2: Western Blot Analysis of Pim Kinase Signaling
This protocol is used to assess the effect of CX-6258 on the phosphorylation of its downstream targets.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MV-4-11)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Ser65), anti-Bad, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.[2]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control (e.g., actin).
In Vivo Efficacy
CX-6258 has demonstrated dose-dependent efficacy in suppressing tumor growth in mouse xenograft models.
| Xenograft Model | Treatment | Result |
| MV-4-11 | 50 mg/kg, oral, daily | 45% tumor growth inhibition (TGI)[1][2] |
| MV-4-11 | 100 mg/kg, oral, daily | 75% tumor growth inhibition (TGI)[1][2] |
| PC3 | 50 mg/kg, oral, daily | 51% tumor growth inhibition (TGI)[5] |
Conclusion
This compound is a potent pan-Pim kinase inhibitor with significant anti-proliferative activity in various cancer cell lines, particularly those of hematological origin. The provided protocols offer a framework for researchers to investigate the cellular effects of CX-6258 and to explore its therapeutic potential further. The demonstrated in vivo efficacy underscores its promise as a candidate for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
Application Note and Protocol: Preparation of CX-6258 Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, selective, and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3)[1][2][3]. Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis[4]. Overexpression of Pim kinases has been implicated in the tumorigenesis of various cancers, including leukemia, lymphoma, and solid tumors like prostate and pancreatic cancer[4]. CX-6258 has demonstrated anti-proliferative activity in a range of cancer cell lines and has shown synergistic effects when combined with chemotherapeutic agents[1][3][4]. This document provides detailed protocols for the preparation of CX-6258 hydrochloride for use in cell culture experiments.
Mechanism of Action
CX-6258 exerts its biological effects by inhibiting the kinase activity of all three Pim isoforms. This inhibition prevents the phosphorylation of downstream pro-survival proteins such as Bad (Bcl-2 antagonist of cell death) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1)[1][2][4][5]. By blocking these phosphorylation events, CX-6258 can suppress apoptosis and inhibit cell proliferation in cancer cells where the Pim signaling pathway is overactive[4].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| IC50 Pim-1 | 5 nM | Cell-free assay | [1][2][5] |
| IC50 Pim-2 | 25 nM | Cell-free assay | [1][2][5] |
| IC50 Pim-3 | 16 nM | Cell-free assay | [1][2][5] |
| Solubility in DMSO | ≥ 50 mg/mL (100.32 mM) | Fresh DMSO | [1] |
| Solubility in Water | 7.14 mg/mL (13.83 mM) | Requires ultrasonic and warming to 60°C | [6] |
| Molecular Weight | 498.40 g/mol | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use anhydrous or fresh DMSO as the compound's solubility can be reduced by moisture[1].
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.984 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[2][6]. When stored at -80°C, the stock solution is stable for up to 2 years; at -20°C, it is stable for up to 1 year[2].
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is good practice to perform an intermediate dilution in cell culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing your cells and pre-warmed medium. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Incubation: Gently mix the contents of the wells and incubate the cells under their normal growth conditions for the desired treatment duration.
Experimental Workflow Diagram
Stability and Handling Considerations
-
This compound is light-sensitive. Protect the powder and solutions from light.
-
As mentioned, use fresh, anhydrous DMSO for preparing stock solutions to ensure maximum solubility[1].
-
When preparing working solutions, add the DMSO stock to the aqueous cell culture medium while vortexing or mixing to minimize precipitation.
-
The stability of CX-6258 in cell culture medium at working concentrations has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CX-6258 Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft models, summarizing key quantitative data and outlining experimental procedures to guide researchers in their study design.
Mechanism of Action
CX-6258 exerts its anti-tumor effects by inhibiting the kinase activity of all three Pim isoforms. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation. Key downstream targets of Pim kinases include the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). By preventing the phosphorylation of these and other substrates, CX-6258 can induce apoptosis and inhibit protein synthesis in cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in two commonly used human cancer xenograft models: MV-4-11 (acute myeloid leukemia) and PC-3 (prostate adenocarcinoma).
Table 1: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model [3][4]
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Tolerability |
| 50 | Oral (p.o.) | Once daily | 21 | 45% | Well tolerated |
| 100 | Oral (p.o.) | Once daily | 21 | 75% | Well tolerated |
Table 2: In Vivo Efficacy of CX-6258 in PC-3 Xenograft Model [3][4]
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration (days) | Tumor Growth Inhibition (TGI) | Tolerability |
| 50 | Oral (p.o.) | Once daily | Not Specified | 51% | Well tolerated |
Experimental Protocols
Formulation of this compound for Oral Administration
A recommended formulation for preparing this compound for oral gavage in mice is as follows.[2] It is crucial to ensure the final solution is homogenous and freshly prepared before administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile water for injection (ddH2O) or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
For a 1 mL final working solution, take 50 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
-
The final concentration of this example formulation would be 1.25 mg/mL. Adjust the initial stock concentration and volumes to achieve the desired final concentration for dosing.
-
It is recommended to use the mixed solution immediately for optimal results.[2]
MV-4-11 Subcutaneous Xenograft Model Protocol
Animal Model:
Cell Culture:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in the logarithmic growth phase.
Tumor Implantation:
-
Harvest MV-4-11 cells and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁸ cells/mL.[5]
-
Mix the cell suspension with an equal volume of Matrigel®. The final injection volume should be 100-200 µL, containing 5-10 x 10⁶ cells.
-
Subcutaneously inject the cell-Matrigel mixture into the right flank of the mice.[5]
Treatment and Monitoring:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[5]
-
Administer this compound or vehicle control orally once daily according to the desired dosage.[3]
-
Monitor animal body weight and overall health at least twice weekly as an indicator of toxicity.[3][7][8]
-
Continue treatment for the specified duration (e.g., 21 days) or until the tumor volume in the control group reaches a predetermined endpoint.[3]
PC-3 Subcutaneous Xenograft Model Protocol
Animal Model:
Cell Culture:
-
Culture PC-3 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before harvesting.
Tumor Implantation:
-
Harvest PC-3 cells using trypsin and resuspend in sterile PBS or serum-free medium.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio. The final injection volume should be 100-200 µL, containing 2-5 x 10⁶ cells.
-
Subcutaneously inject the cell-Matrigel mixture into the flank of the mice.[6]
Treatment and Monitoring:
-
Monitor tumor growth with calipers.
-
Initiate treatment when tumors are established (e.g., 100-150 mm³).[10]
-
Administer this compound or vehicle control orally on the specified schedule.[3]
-
Monitor animal body weight and health status regularly.[10]
-
Continue the study for the planned duration, monitoring for tumor growth inhibition.
Visualizations
Pim Kinase Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Western Blot Analysis of p-BAD Following CX-6258 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in cell survival and proliferation.[1][2][3][4][5] Pim kinases contribute to oncogenesis by phosphorylating and inactivating pro-apoptotic proteins, most notably BAD (Bcl-2 antagonist of cell death).[2] Phosphorylation of BAD by Pim kinases at serine 112 (p-BAD Ser112) inhibits its pro-apoptotic function.[1][2][3][4]
It is crucial to distinguish this from the phosphorylation of BAD at serine 136 (p-BAD Ser136), which is mediated by the PI3K/Akt signaling pathway and also promotes cell survival.[6][7] While both pathways converge on BAD, they are initiated by different upstream signals. Given that CX-6258 is a Pim kinase inhibitor, its primary and direct effect is expected to be a reduction in p-BAD at the Ser112 site.[1][2][3][4]
This application note provides a detailed protocol for utilizing Western blot analysis to assess the impact of CX-6258 treatment on the phosphorylation status of BAD at both the Pim kinase-specific site (Ser112) and the Akt-specific site (Ser136). This dual analysis will not only confirm the on-target activity of CX-6258 but also investigate any potential crosstalk between the Pim and PI3K/Akt signaling pathways.
Signaling Pathway Overview
The diagram below illustrates the distinct signaling pathways leading to the phosphorylation of BAD at Ser112 and Ser136.
Caption: Signaling pathways of BAD phosphorylation.
Experimental Protocols
Cell Culture and CX-6258 Treatment
-
Cell Line Selection: Choose a cancer cell line known to overexpress Pim kinases, such as the MV-4-11 acute myeloid leukemia cell line.[2][5]
-
Cell Seeding: Plate the cells at a density of 1 x 10^6 cells/mL in a T-25 flask or 6-well plate and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
CX-6258 Preparation: Prepare a stock solution of CX-6258 in DMSO.[1][3] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with increasing concentrations of CX-6258 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time course (e.g., 2, 6, 12, 24 hours). A vehicle control (DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, harvest the cells and wash them once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (containing the protein extract) to a new pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-BAD (Ser112), p-BAD (Ser136), total BAD, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-BAD levels to total BAD and the loading control.
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation
The quantitative data obtained from the densitometry analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of CX-6258 on p-BAD (Ser112) Levels
| CX-6258 Concentration (nM) | Relative p-BAD (Ser112) / Total BAD Intensity (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.75 |
| 50 | 0.40 |
| 100 | 0.15 |
| 500 | 0.05 |
Table 2: Effect of CX-6258 on p-BAD (Ser136) Levels
| CX-6258 Concentration (nM) | Relative p-BAD (Ser136) / Total BAD Intensity (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.98 |
| 50 | 0.95 |
| 100 | 0.92 |
| 500 | 0.90 |
Expected Results and Interpretation
Based on the known mechanism of action of CX-6258, a dose-dependent decrease in the phosphorylation of BAD at Ser112 is expected, confirming the on-target inhibition of Pim kinases.[1][2][3][4] In contrast, the phosphorylation of BAD at Ser136 is not expected to be significantly affected, as this is primarily regulated by the PI3K/Akt pathway.[6][7] The data presented in Tables 1 and 2 are hypothetical and represent these expected outcomes.
Any significant changes in p-BAD (Ser136) levels could suggest potential off-target effects of CX-6258 or indicate the existence of a feedback loop or crosstalk between the Pim and PI3K/Akt signaling pathways. Further investigation would be warranted in such a scenario.
Conclusion
This application note provides a comprehensive framework for the analysis of p-BAD levels following treatment with the pan-Pim kinase inhibitor, CX-6258. By employing the detailed Western blot protocol and analyzing both Ser112 and Ser136 phosphorylation sites, researchers can effectively assess the efficacy and specificity of CX-6258 in their experimental models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Bad (Ser136) Antibody (#9295) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Bad (Ser136) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Synergistic Antitumor Activity of CX-6258 Hydrochloride and Doxorubicin Combination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical findings and methodologies for studying the combination of CX-6258 hydrochloride, a pan-Pim kinase inhibitor, and doxorubicin, a well-established chemotherapeutic agent. The data presented herein demonstrates a synergistic relationship between these two compounds, suggesting a potential therapeutic strategy for various cancers.
Introduction
CX-6258 is a potent, orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis resistance.[1][2][3] Overexpression of Pim kinases has been observed in numerous hematological and solid tumors, making them an attractive target for cancer therapy. Doxorubicin is an anthracycline antibiotic widely used in oncology that primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[4]
Preclinical studies have shown that the combination of CX-6258 and doxorubicin results in synergistic antitumor activity.[1][2] This synergy is thought to arise from the complementary mechanisms of action of the two drugs, where CX-6258 inhibits pro-survival pathways mediated by Pim kinases, thereby sensitizing cancer cells to the DNA-damaging effects of doxorubicin. These notes provide detailed protocols for investigating this synergistic interaction in both in vitro and in vivo models.
Data Presentation
In Vitro Efficacy
The synergistic effect of combining CX-6258 and doxorubicin has been demonstrated in various cancer cell lines. The tables below summarize the key quantitative data from these studies.
Table 1: Inhibitory Concentration (IC50) of Single Agents
| Cell Line | Compound | IC50 (nM) |
| PC3 (Prostate Adenocarcinoma) | CX-6258 | 452[2] |
| PC3 (Prostate Adenocarcinoma) | Doxorubicin | 114[2] |
| Acute Leukemia Cell Lines | CX-6258 | 20 - 3700[1] |
Table 2: Synergistic Activity of CX-6258 and Doxorubicin Combination
| Cell Line | Molar Ratio (CX-6258:Doxorubicin) | Combination Index (CI50) | Synergy Level |
| PC3 (Prostate Adenocarcinoma) | 10:1 | 0.4[1][2] | Synergistic |
A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Efficacy
In vivo studies using human tumor xenograft models have further validated the antitumor efficacy of CX-6258.
Table 3: In Vivo Tumor Growth Inhibition by CX-6258 Monotherapy
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45%[2][3] |
| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75%[2][3] |
| PC3 (Prostate Adenocarcinoma) | 50 | 51%[2] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines the methodology to determine the IC50 values of CX-6258 and doxorubicin as single agents and to assess the synergistic effect of their combination using a cell viability assay.
Materials:
-
Cancer cell lines (e.g., PC3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of CX-6258 and doxorubicin in cell culture medium. For the combination study, prepare solutions with a constant molar ratio (e.g., 10:1 CX-6258 to doxorubicin).
-
Drug Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone using a non-linear regression analysis. For the combination study, calculate the Combination Index (CI) using software like CompuSyn.
Western Blot Analysis for Phospho-Protein Levels
This protocol is designed to measure the effect of CX-6258 on the phosphorylation of Pim kinase substrates, such as Bad and 4E-BP1.
Materials:
-
Cancer cell lines (e.g., MV-4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-total Bad, anti-total 4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of CX-6258 for a specified time (e.g., 2 hours).[2]
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of CX-6258 and doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MV-4-11 or PC3)
-
Matrigel (optional)
-
This compound
-
Doxorubicin
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, CX-6258 alone, doxorubicin alone, combination).
-
Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., CX-6258 orally once daily, doxorubicin intraperitoneally once a week).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of Pim Kinase Inhibition by CX-6258
Caption: CX-6258 inhibits Pim kinases, leading to decreased phosphorylation of pro-survival proteins.
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for assessing the synergistic effects of CX-6258 and doxorubicin in vitro.
Logical Relationship of Synergistic Action
References
Application Notes and Protocols for In-Vivo Efficacy of Oral CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5] Pim kinases are crucial downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway, and are implicated in cell survival, proliferation, and resistance to apoptosis.[6] Overexpression of Pim kinases has been documented in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[6] CX-6258 has demonstrated significant anti-proliferative activity in vitro and robust tumor growth inhibition in vivo in preclinical models of acute myeloid leukemia (AML) and prostate cancer.[4][6]
These application notes provide a comprehensive overview of the in-vivo efficacy of oral CX-6258 hydrochloride, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for conducting similar in-vivo efficacy and pharmacodynamic experiments.
Mechanism of Action
CX-6258 functions as an ATP-competitive inhibitor of Pim kinases.[7] By blocking the kinase activity of Pim-1, -2, and -3, CX-6258 prevents the phosphorylation of downstream pro-survival proteins. Key substrates of Pim kinases include the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][3][5] Inhibition of Bad phosphorylation at serine 112 (Ser112) and 4E-BP1 phosphorylation at threonine 37 and 46 (Thr37/46) by CX-6258 leads to the suppression of anti-apoptotic signals and a reduction in protein translation, respectively, ultimately promoting cancer cell apoptosis and inhibiting proliferation.[2][3]
Quantitative In-Vivo Efficacy Data
CX-6258 has demonstrated dose-dependent tumor growth inhibition (TGI) in preclinical xenograft models. The following tables summarize the key efficacy data from studies involving oral administration of CX-6258.
Table 1: In-Vivo Efficacy of Oral CX-6258 in MV-4-11 AML Xenograft Model
| Parameter | Vehicle Control | 50 mg/kg CX-6258 | 100 mg/kg CX-6258 |
| Dosing Schedule | Once Daily (PO) | Once Daily (PO) | Once Daily (PO) |
| Treatment Duration | 21 Days | 21 Days | 21 Days |
| Tumor Growth Inhibition (TGI) | N/A | 45%[6] | 75%[6] |
| Tolerability | Well-tolerated | Well-tolerated[6] | Well-tolerated[6] |
Table 2: In-Vivo Efficacy of Oral CX-6258 in PC3 Prostate Cancer Xenograft Model
| Parameter | Vehicle Control | 50 mg/kg CX-6258 |
| Dosing Schedule | Once Daily (PO) | Once Daily (PO) |
| Treatment Duration | Not Specified | Not Specified |
| Tumor Growth Inhibition (TGI) | N/A | 51%[6] |
| Tolerability | Well-tolerated | Well-tolerated[6] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the in-vivo efficacy of oral CX-6258.
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of subcutaneous xenograft models for both MV-4-11 and PC3 cell lines.
Materials:
-
MV-4-11 or PC3 human cancer cell lines
-
Immunocompromised mice (e.g., Nude, NOD/SCID), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 for MV-4-11, F-12K for PC3) with 10% FBS and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) and needles (27-gauge)
-
Digital calipers
-
Animal housing facility compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture MV-4-11 or PC3 cells according to standard protocols to achieve exponential growth.
-
Cell Preparation: On the day of inoculation, harvest cells by centrifugation (for suspension cells like MV-4-11) or trypsinization (for adherent cells like PC3). Wash the cells once with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL for MV-4-11 and 1 x 10⁷ cells/mL for PC3.[8] Place the cell suspension on ice.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ MV-4-11 cells or 1 x 10⁶ PC3 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure the tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Study Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[9]
Protocol 2: Oral Administration of this compound
This protocol describes the preparation of the CX-6258 formulation and its administration via oral gavage.
Materials:
-
This compound powder
-
Vehicle components: Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween® 80, and sterile water or saline.
-
Sterile tubes for formulation preparation
-
Oral gavage needles (18-20 gauge, flexible or curved with a bulbous tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation (Example):
-
To prepare a 10 mg/mL solution, first dissolve this compound in DMSO to make a stock solution (e.g., 50 mg/mL).
-
For the final formulation, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% sterile water.
-
For a 1 mL final volume, add 200 µL of the 50 mg/mL CX-6258 stock in DMSO to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween® 80 and mix. Finally, add 350 µL of sterile water to reach the final volume. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight). For a 20 g mouse receiving a 50 mg/kg dose, the volume would be 0.1 mL of the 10 mg/mL solution.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the CX-6258 formulation or vehicle control.
-
Monitor the animal for any signs of distress after dosing.
-
Protocol 3: In-Vivo Efficacy Assessment
This protocol details the monitoring and data analysis for the in-vivo efficacy study.
Procedure:
-
Treatment: Administer CX-6258 or vehicle control orally once daily for the duration of the study (e.g., 21 days).
-
Monitoring:
-
Measure tumor volumes twice weekly.
-
Record the body weight of each animal twice weekly to monitor for toxicity.
-
Observe the animals daily for any clinical signs of adverse effects.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 4: Pharmacodynamic (PD) Analysis of Pim Kinase Inhibition
This protocol describes how to assess the inhibition of downstream targets of Pim kinases in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia and euthanasia supplies
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-total Bad, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Tumor Collection: At a specified time point after the final dose (e.g., 2, 4, 8, or 24 hours), euthanize a subset of mice from each group.
-
Tumor Excision and Lysis:
-
Excise the tumors, wash with cold PBS, and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer with inhibitors.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition in the CX-6258-treated groups compared to the vehicle control.
-
Clinical Development Status
The initial discovery and preclinical studies of CX-6258 positioned it as a promising candidate for further development.[10] However, as of late 2025, public domain information regarding the progression of this compound into clinical trials is limited. Researchers interested in the clinical development of pan-Pim kinase inhibitors may refer to studies on other molecules in this class that have entered clinical trials.[11][12][13]
Conclusion
This compound is a potent, orally active pan-Pim kinase inhibitor with demonstrated in-vivo efficacy in preclinical models of AML and prostate cancer. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of CX-6258 and similar compounds. The ability to effectively inhibit Pim kinase signaling and subsequent downstream pathways underscores the potential of this therapeutic strategy in oncology.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PC3 - Wikipedia [en.wikipedia.org]
- 8. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the IC50 of CX-6258 Hydrochloride in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, orally bioavailable, small-molecule inhibitor that targets the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival and proliferation in various cancers.[1][2] Pim kinases are serine/threonine kinases that are frequently overexpressed in a wide range of hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2] CX-6258 acts as a pan-Pim kinase inhibitor, effectively suppressing the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1, leading to the inhibition of cancer cell growth.[1][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency and efficacy.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating a broad range of efficacy. Acute leukemia cell lines have shown particular sensitivity to this inhibitor.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Adenocarcinoma | 0.452[2] |
| Various Human Cancer Cell Lines | Multiple | 0.02 - 3.7[3] |
| Acute Leukemia Cell Lines | Hematological Malignancy | Reported as most sensitive[2] |
Table 1: Summary of reported IC50 values for this compound in various cancer cell lines.
Signaling Pathway of Pim Kinases and CX-6258 Inhibition
Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell cycle progression and apoptosis inhibition. They exert their oncogenic effects by phosphorylating a number of downstream targets. CX-6258 inhibits these functions by blocking the kinase activity of all three Pim isoforms.
Caption: Pim Kinase Signaling Pathway and CX-6258 Inhibition.
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., PC3, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is recommended to perform a wide range of dilutions in the initial experiment and then a narrower range in subsequent experiments to accurately determine the IC50.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
References
Application Note: CX-6258 Hydrochloride for In Vitro Kinase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are fundamental enzymes that regulate a majority of cellular pathways, and their dysregulation is a common factor in diseases like cancer. The Pim (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for therapeutic development.[1] CX-6258 hydrochloride is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor.[2][3] This document provides a detailed protocol for utilizing this compound in an in vitro kinase activity assay to determine its inhibitory potency.
Mechanism of Action CX-6258 is an ATP-competitive inhibitor that targets the adenine binding site of Pim kinases.[4] The expression of Pim kinases is often mediated by the JAK/STAT signaling pathway.[1] Once active, Pim kinases phosphorylate and inhibit pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death) and activate proteins involved in protein synthesis like 4E-BP1.[2][5] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of these downstream targets, thereby promoting apoptosis and inhibiting cell proliferation.[2][3]
Data Presentation: Inhibitory Profile of CX-6258
This compound demonstrates high potency against all three Pim kinase isoforms and maintains good selectivity against other kinases, such as Flt-3.[1][2][4]
| Kinase Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
| Table 1: Summary of this compound inhibitory concentrations (IC₅₀) against target kinases. Data sourced from biochemical assays.[1][2][3] |
Protocol: In Vitro Radiometric Kinase Assay for this compound
This protocol details a radiometric method to determine the IC₅₀ value of CX-6258 against Pim kinases.
Objective: To measure the in vitro potency of this compound as an inhibitor of a specific Pim kinase isoform (Pim-1, Pim-2, or Pim-3).
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the Pim kinase.[6] The amount of radioactivity incorporated into the substrate is measured by scintillation counting after capturing the substrate on phosphocellulose paper and washing away excess [γ-³³P]ATP.[7] Kinase inhibition by CX-6258 results in a decreased radioactive signal, which is used to calculate the IC₅₀ value.
Materials and Reagents:
-
Compound: this compound (dissolved in DMSO)
-
Enzyme: Recombinant human Pim-1, Pim-2, or Pim-3
-
Substrate: Biotinylated peptide, e.g., RSRHSSYPAGT[2]
-
Radiolabel: [γ-³³P]ATP
-
Unlabeled ATP: Stock solution (e.g., 10 mM)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij35
-
Stop Solution: 0.75% Phosphoric Acid
-
Consumables: 96-well assay plates, P81 phosphocellulose filter paper, scintillation vials, scintillation fluid
Experimental Workflow Diagram:
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 10 nM). Final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture in the kinase assay buffer. For each reaction, combine the buffer, the required concentration of recombinant Pim kinase, and the desired concentration of CX-6258 or DMSO (for vehicle control).
-
Note: The final ATP concentration should be optimized for each kinase isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3).[2]
-
-
Initiating the Kinase Reaction:
-
Add the substrate peptide and a mix of unlabeled ATP and [γ-³³P]ATP to the reaction wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 120 minutes), ensuring the reaction is within the linear range.[7]
-
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the paper.
-
-
Washing:
-
Wash the filter paper extensively with stop solution (0.75% phosphoric acid) to remove any unbound [γ-³³P]ATP.[7] Perform at least three washes for 5-10 minutes each.
-
Rinse briefly with acetone and allow the paper to air dry.
-
-
Detection and Data Analysis:
-
Place the dried filter spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each CX-6258 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion this compound is a valuable research tool for investigating the roles of Pim kinases in cellular processes. The provided radiometric assay protocol offers a robust and sensitive method for quantifying its inhibitory activity. This application note serves as a comprehensive guide for researchers aiming to study Pim kinase inhibition and develop novel therapeutic agents.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. Assay in Summary_ki [bindingdb.org]
Application Notes and Protocols: Experimental Use of CX-6258 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are key regulators of cell survival and proliferation and are overexpressed in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer.[4] Inhibition of this pathway presents a promising therapeutic strategy. These application notes provide a summary of the preclinical data on CX-6258 and detailed protocols for its experimental use in animal models, based on published research.
Mechanism of Action
CX-6258 exerts its anti-tumor effects by inhibiting all three Pim kinase isoforms.[3] The Pim kinases are downstream effectors of the JAK/STAT signaling pathway, which is frequently activated by cytokines and oncogenes.[4] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of several key pro-survival proteins, including Bcl-2 antagonist of cell death (BAD) and 4E-BP1.[1][2][4] This inhibition leads to the suppression of anti-apoptotic signals, ultimately promoting cancer cell death.[4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC50 Value | Assay Type |
|---|---|---|
| Pim-1 | 5 nM | Cell-free radiometric |
| Pim-2 | 25 nM | Cell-free radiometric |
| Pim-3 | 16 nM | Cell-free radiometric |
| Flt-3 | 134 nM | Not specified |
| Cell Line Panel |
| Human Cancer Cells | 0.02 - 3.7 µM | Antiproliferative |
Data sourced from references:[1][2][4][5]
Table 2: In Vivo Efficacy of CX-6258 in Mouse Xenograft Models
| Tumor Model (Cell Line) | Host | Administration Route | Dosing Schedule | Treatment Duration | Result (Tumor Growth Inhibition) |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia (MV-4-11) | Nude Mice | Oral (p.o.) | 50 mg/kg, Once Daily | 21 Days | 45% TGI |
| Acute Myeloid Leukemia (MV-4-11) | Nude Mice | Oral (p.o.) | 100 mg/kg, Once Daily | 21 Days | 75% TGI |
| Prostate Adenocarcinoma (PC3) | Nude Mice | Oral (p.o.) | 50 mg/kg, Once Daily | Not Specified | 51% TGI |
Data sourced from references:[2][4]
Table 3: Synergistic Activity with Chemotherapeutics (PC3 Cells)
| Agent 1 | Agent 2 | Molar Ratio (CX-6258:Agent 2) | Combination Index (CI50) | Result |
|---|---|---|---|---|
| CX-6258 | Doxorubicin | 10:1 | 0.40 | Synergistic |
| CX-6258 | Paclitaxel | 100:1 | 0.56 | Synergistic |
Data sourced from reference:[1][4]
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the methodology for assessing the anti-tumor efficacy of CX-6258 in a subcutaneous xenograft mouse model.
References
Troubleshooting & Optimization
CX-6258 hydrochloride solubility in DMSO and buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of CX-6258 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is CX-6258 and what is its mechanism of action?
CX-6258 is a potent, orally bioavailable, and selective pan-Pim kinase inhibitor.[1][2][3][4] It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in regulating cell survival and apoptosis.[2][4] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of downstream targets like the pro-apoptotic protein Bad and the translation regulator 4E-BP1, leading to anti-proliferative effects in various cancer cell lines.[1][2][3][5]
Q2: What are the recommended solvents and solubility limits for this compound?
This compound is soluble in DMSO and has limited solubility in water. It is important to note that different vendors report slightly different solubility values, and the hydrate form may have different characteristics than the free base. The following tables summarize the available data.
Table 1: Solubility of this compound and Related Forms
| Compound Form | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| CX-6258 HCl Hydrate | DMSO | 25 mg/mL | 48.41 mM | Use fresh, non-hygroscopic DMSO. Ultrasonic assistance recommended.[6] |
| CX-6258 HCl Hydrate | Water | 7.14 mg/mL | 13.83 mM | Requires sonication, warming, and heating to 60°C.[6] |
| CX-6258 (Free Base) | DMSO | ≥ 50 mg/mL | 108.24 mM | Saturation unknown.[5] |
| CX-6258 (Free Base) | DMSO | 25 mg/mL | 50.16 mM | [1] |
| CX-6258 (Free Base) | DMSO | 22.5 mg/mL | 48.71 mM | Sonication is recommended.[7] |
| CX-6258 (Free Base) | DMSO | 5 mg/mL | - | [8] |
| CX-6258 (Free Base) | Water | Insoluble | - | [1][9] |
| CX-6258 (Free Base) | Ethanol | 2 mg/mL | - | [1] |
Q3: How should I store this compound stock solutions?
For long-term stability, stock solutions should be aliquoted and stored at low temperatures.
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage.[3][5] |
| -20°C | Up to 1 year | Suitable for intermediate-term storage.[3][5] |
Always use tightly sealed containers to prevent solvent evaporation and absorption of moisture.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound.
Problem: The compound is not fully dissolving in DMSO.
Cause 1: DMSO Quality DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of CX-6258.[1][6]
-
Solution: Always use fresh, anhydrous, or newly opened DMSO for preparing stock solutions. Avoid using DMSO from a bottle that has been open for an extended period.
Cause 2: Insufficient Physical Agitation The compound may require energy to fully dissolve, especially at higher concentrations.
-
Solution: Aid dissolution by vortexing, sonicating the solution in an ultrasonic bath, or gentle warming.[3][5][6][7] Be cautious with heating, as it can potentially degrade the compound. A brief warming to 60°C has been suggested for aqueous preparations.[5][6]
Problem: I need to prepare an aqueous solution for an in vivo experiment.
This compound is not readily soluble in plain aqueous buffers. A formulation with co-solvents is required for in vivo administration.
-
Solution: Use a multi-component solvent system. Several formulations have been reported. Always add the solvents sequentially and ensure the solution is clear before adding the next component.
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL DMSO Stock Solution
This protocol is for preparing a high-concentration stock solution for in vitro use or for further dilution into in vivo formulations.
-
Preparation: Aseptically weigh the desired amount of this compound powder into a sterile, conical tube or vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Dissolution: Vortex the mixture thoroughly. If particulates remain, place the vial in an ultrasonic water bath until the solution becomes clear.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed cryovials. Store at -20°C for short-term or -80°C for long-term use.[3][5]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol describes the preparation of a 2.75 mg/mL dosing solution using a co-solvent system of DMSO, PEG300, and Tween-80 in saline.[3][5]
-
Start with Stock: Begin with a prepared high-concentration stock of CX-6258 in DMSO (e.g., 27.5 mg/mL).
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 27.5 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Step 3: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Step 4: Add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be 2.75 mg/mL.
-
Use Promptly: This formulation should be prepared fresh and used immediately for optimal results.[1] If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]
Disclaimer: All protocols and data are provided for research use only. Researchers should validate these methods for their specific experimental context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CX-6258 | Pim | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medkoo.com [medkoo.com]
optimizing CX-6258 hydrochloride concentration for cell viability assay
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the use of CX-6258 hydrochloride in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3 isoforms.[1][2][3][4] Pim kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation by inhibiting apoptosis.[5] They are often upregulated in various cancers and are regulated by the JAK/STAT signaling pathway.[5] CX-6258 exerts its effect by inhibiting the phosphorylation of pro-apoptotic proteins like Bad and other downstream targets such as 4E-BP1, thereby promoting apoptosis and reducing cell proliferation.[1][2][4][5]
Q2: What is a recommended starting concentration range for a cell viability assay with CX-6258?
A2: A good starting point for a dose-response experiment is a wide concentration range that brackets the known anti-proliferative IC50 values. For CX-6258, the IC50 in various human cancer cell lines ranges from 0.02 µM to 3.7 µM.[1][4] Therefore, a 10-point serial dilution starting from 10 µM down to the low nanomolar range is recommended to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in DMSO.[1][2][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the stock solution in your cell culture medium.
Q4: What is the maximum recommended DMSO concentration in the final culture medium?
A4: The final concentration of the solvent (DMSO) in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with <0.1% being ideal.[6] It is crucial to include a vehicle control group in your experiment, where cells are treated with the same final concentration of DMSO as the highest concentration of CX-6258 used.[7]
Q5: How long should I incubate the cells with CX-6258 before assessing viability?
A5: The optimal incubation time depends on the cell line's doubling time and the specific research question. A common starting point is to incubate for 24, 48, or 72 hours.[8] Shorter incubation times may reveal effects on specific signaling pathways, while longer times are typically required to observe significant effects on cell proliferation and viability. A time-course experiment is recommended to determine the ideal endpoint.
Q6: Which cell viability assay is best for use with CX-6258?
A6: Several common assays can be used. The choice depends on factors like sensitivity, cost, and workflow.
-
Tetrazolium-based assays (MTT, MTS, XTT, CCK-8): These colorimetric assays measure metabolic activity by quantifying the reduction of a tetrazolium salt into a colored formazan product.[9][10] They are robust and widely used. CCK-8 and MTS have the advantage of using water-soluble formazan, simplifying the protocol.[9]
-
Resazurin (alamarBlue®) Assay: This is a fluorescent/colorimetric assay that also measures metabolic activity. It is generally more sensitive than tetrazolium-based assays.[11]
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[11]
Data Presentation
Table 1: this compound Properties and Potency
| Parameter | Value | Reference |
| Target | Pan-Pim Kinase (Pim-1, Pim-2, Pim-3) | [3][4] |
| IC50 (Pim-1) | 5 nM | [1][2][3] |
| IC50 (Pim-2) | 25 nM | [1][2][3] |
| IC50 (Pim-3) | 16 nM | [1][2][3] |
| Anti-proliferative IC50 Range | 0.02 - 3.7 µM (in various cell lines) | [1][4] |
| Molecular Weight | 498.40 g/mol (hydrochloride salt) | [1] |
Table 2: Recommended Starting Parameters for Cell Viability Assays
| Parameter | Recommendation | Notes |
| Cell Seeding Density | Cell line dependent | Optimize to ensure cells are in the exponential growth phase during treatment. |
| CX-6258 Concentration Range | 1 nM - 10 µM | Perform a 10-point, 3-fold serial dilution to generate a robust dose-response curve. |
| Incubation Time (Treatment) | 24 - 72 hours | Perform a time-course experiment to find the optimal duration. |
| Vehicle Control | DMSO | Use a matched concentration for each drug dose, not exceeding 0.5% in the final volume.[7] |
| Assay Reagent Incubation | 1 - 4 hours | Follow the manufacturer's protocol for the specific assay kit being used.[11] |
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of CX-6258 action.
Caption: General workflow for a cell viability assay.
Experimental Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line using a tetrazolium-based (MTS/CCK-8) cell viability assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom cell culture plates
-
MTS, XTT, or CCK-8 reagent kit
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells for "medium only" (no cells) for background subtraction.[11] e. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of CX-6258 in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., from 20 µM down to 2 nM). c. Prepare a 2X vehicle control medium containing the same percentage of DMSO as the highest concentration working solution. d. Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Add 100 µL of the 2X vehicle control to the vehicle control wells. Add 100 µL of fresh medium to the "untreated" control wells.
-
Incubation: a. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: a. Add 20 µL of the MTS or CCK-8 reagent directly to each well (or follow the specific kit's instructions).[11] b. Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the assay.[9] c. Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for CCK-8, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100 c. Plot the percentage of cell viability against the logarithm of the CX-6258 concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common assay issues.
Problem: I'm seeing high levels of cell death even at low concentrations or in my vehicle control.
-
Possible Cause 1: Solvent Toxicity. The concentration of DMSO may be too high for your cell line.[6]
-
Solution: Ensure the final DMSO concentration is below 0.5% and ideally below 0.1%. Compare the viability of vehicle control wells to untreated wells. If there is a significant drop, lower the DMSO concentration.
-
-
Possible Cause 2: Compound Concentration Too High. Your cell line may be extremely sensitive to CX-6258.
-
Solution: Shift your entire dilution series to a lower range. Start with a maximum concentration of 1 µM or lower.
-
Problem: I'm not observing any significant effect on cell viability, even at high concentrations.
-
Possible Cause 1: Inactive Compound. The CX-6258 stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C).[6]
-
-
Possible Cause 2: Insufficient Incubation Time. The treatment duration may be too short to induce cell death or inhibit proliferation.
-
Solution: Increase the incubation time (e.g., from 24h to 48h or 72h).
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may be resistant to Pim kinase inhibition.
-
Solution: Confirm the expression of Pim kinases in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive, such as the MV-4-11 acute myeloid leukemia cell line.[5]
-
Problem: My results are inconsistent and have high variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[7]
-
Solution: Avoid using the outer wells for experimental data. Fill them with 100-200 µL of sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Assay Interference. The compound may be interfering with the chemistry of the viability assay itself.
-
Solution: Run a control experiment in a cell-free system by adding the compound to media with the viability reagent to see if it directly causes a change in absorbance or fluorescence.[11] If interference is detected, consider using a different type of viability assay.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CX-6258 | Pim | TargetMol [targetmol.com]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gap-27.com [gap-27.com]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing CX-6258 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CX-6258 hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent and address issues related to its precipitation in media.
Troubleshooting Guides
Issue: Precipitation of this compound observed in cell culture media.
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during the preparation of working solutions for cell-based assays.
Experimental Protocol: Preparation of this compound Working Solutions
1. Stock Solution Preparation (e.g., 10 mM in DMSO):
-
It is crucial to use fresh, anhydrous DMSO, as moisture can significantly decrease the solubility of this compound.[1]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of this compound with a molecular weight of 498.40 g/mol , add 200.6 µL of DMSO for a 10 mM solution).
-
To aid dissolution, sonicate the solution in a water bath and gently warm it.[2][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4]
2. Working Solution Preparation (Dilution in Cell Culture Media):
-
Pre-warm the cell culture medium to 37°C.
-
It is recommended to perform serial dilutions to reach the final desired concentration. Directly adding a small volume of highly concentrated DMSO stock to a large volume of aqueous media can cause the compound to precipitate.
-
Recommended Method (Two-step dilution):
-
First, prepare an intermediate dilution of the DMSO stock solution in a small volume of pre-warmed serum-free medium or phosphate-buffered saline (PBS).
-
Vortex the intermediate dilution gently and immediately add it to the final volume of the complete cell culture medium (containing serum, if applicable). Mix thoroughly by inverting the tube or swirling the flask.
-
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
If precipitation is still observed, consider preparing the working solution in a medium containing a lower percentage of serum, as serum proteins can sometimes contribute to the precipitation of small molecules.
Troubleshooting Flowchart
This flowchart outlines the decision-making process when encountering precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[1][5] It is soluble in DMSO at concentrations of ≥50 mg/mL.[2]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound has low solubility in water.[5] To prepare aqueous solutions for in vivo studies, co-solvents and surfactants are typically used. For example, a clear solution of ≥2.75 mg/mL can be achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Q3: How should I store this compound and its stock solutions?
A3: The solid powder should be stored at -20°C for up to three years.[2] DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles and can be stored at -20°C for one year or -80°C for two years.[4]
Q4: Can I heat the solution to dissolve this compound?
A4: Yes, gentle warming and sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions.[2][3]
Q5: What should I do if I still see precipitation after following the recommended protocol?
A5: If precipitation persists, you can try filtering the final working solution through a 0.22 µm sterile filter before adding it to your cells. This will remove any undissolved particles.
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥50 mg/mL (108.24 mM) | Use of fresh, anhydrous DMSO is recommended.[1][2] |
| Ethanol | 2 mg/mL | [1] |
| Water | Insoluble (as per one source)[1] / ≥2.575 mg/mL with gentle warming (as per another)[6] | Direct solubility is limited. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.75 mg/mL (5.95 mM) | Requires sequential addition of solvents.[2] |
| 15% Cremophor EL, 85% Saline | 20 mg/mL (43.30 mM) | Forms a suspended solution; requires sonication and warming.[2] |
Signaling Pathway
CX-6258 is a pan-Pim kinase inhibitor. Pim kinases are serine/threonine kinases that play a role in cell survival and proliferation by phosphorylating and regulating the activity of downstream targets, including the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[1][4][7] Inhibition of Pim kinases by CX-6258 leads to decreased phosphorylation of these substrates, which can promote apoptosis and inhibit protein synthesis.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CX-6258 | Pim | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. xcessbio.com [xcessbio.com]
- 8. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
CX-6258 hydrochloride stability and storage conditions
Technical Support Center: CX-6258 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2] For short-term storage, 4°C is acceptable for up to two years.[3] The compound should be stored in a dry, dark place.[4]
Q2: How should I store solutions of this compound?
The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months to 2 years.[1][5][6][7] For shorter-term storage of up to 1 month, -20°C is suitable.[1][5][6] It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1] Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1][6] If water is used as the solvent for a stock solution, it should be diluted to the working solution, filter-sterilized, and used promptly.[6]
Q3: What are the solubility properties of this compound?
This compound has varying solubility in different solvents. In DMSO, it is soluble at concentrations of 25 mg/mL and higher.[1][3][6] In water, its solubility is lower, at approximately 7.14 mg/mL, and may require sonication and warming to 60°C to fully dissolve.[6]
Q4: Are there any known incompatibilities for this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may have low solubility in the chosen solvent. Hygroscopic DMSO may have been used. | Use ultrasonic agitation and warming (up to 60°C) to aid dissolution, especially in aqueous solutions.[6] For DMSO solutions, ensure you are using newly opened, anhydrous DMSO.[1][6] |
| Precipitation of the Compound in Solution | The solution may be supersaturated or has been stored improperly. | If precipitation occurs, gentle warming and sonication can help redissolve the compound.[7] For in vivo working solutions, it is recommended to prepare them fresh and use them on the same day.[7] |
| Inconsistent Experimental Results | This could be due to degradation of the compound from improper storage or repeated freeze-thaw cycles. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Ensure that the storage conditions and duration are within the recommended guidelines. |
Data Summary Tables
Table 1: Storage Conditions and Stability of Solid this compound
| Storage Temperature | Duration | Reference |
| -20°C | 3 years | [1][2] |
| 4°C | 2 years | [3] |
Table 2: Storage Conditions and Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Reference |
| DMSO | -80°C | 6 months - 2 years | [1][5][6][7] |
| DMSO | -20°C | 1 month | [1][5][6] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL | Use of newly opened DMSO is recommended. | [1][3][6] |
| Water | 7.14 mg/mL | Requires sonication and warming to 60°C. | [6] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 25 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CX-6258 | Pim | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
potential off-target effects of CX-6258 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CX-6258 hydrochloride. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: CX-6258 is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[1][2][3]. By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of their downstream substrates, many of which are involved in cell survival and proliferation. This leads to the induction of apoptosis in cancer cells[1].
Q2: What are the known downstream effects of Pim kinase inhibition by CX-6258?
A2: Inhibition of Pim kinases by CX-6258 leads to a dose-dependent reduction in the phosphorylation of key pro-survival proteins. Notably, it inhibits the phosphorylation of Bad at serine 112 (S112) and 4E-BP1 at threonine 37/46 (T37/46) and serine 65 (S65)[3]. The dephosphorylation of Bad promotes apoptosis, while the dephosphorylation of 4E-BP1 leads to the suppression of cap-dependent mRNA translation, thereby inhibiting protein synthesis[1].
Q3: What are the potential off-target effects of CX-6258?
A3: While CX-6258 is highly selective for Pim kinases, it has been shown to inhibit FMS-like tyrosine kinase 3 (Flt-3) and Haspin kinase at higher concentrations[4][5]. Understanding these off-target activities is crucial for interpreting experimental results accurately.
Q4: At what concentrations are off-target effects on Flt-3 and Haspin kinase observed?
A4: The inhibitory concentrations for CX-6258 against its primary and off-target kinases are summarized in the table below. It is important to note that the IC50 for Flt-3 is significantly higher than for the Pim kinases, suggesting it is a secondary target. However, the IC50 for Haspin kinase is comparable to that of the Pim kinases, indicating it is a significant off-target to consider, particularly in relevant cellular contexts such as melanoma[4].
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
| Haspin Kinase | ~10 |
Signaling Pathways
Below are diagrams illustrating the primary on-target and potential off-target signaling pathways of CX-6258.
Caption: On-target Pim Kinase Signaling Pathway Inhibition by CX-6258.
Caption: Off-target Haspin Kinase Inhibition and cGAS-STING Pathway Activation by CX-6258.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Not Consistent with Pim Kinase Inhibition
Possible Cause: The observed phenotype may be due to the off-target inhibition of Haspin kinase, especially in cell lines where Haspin plays a critical role (e.g., melanoma)[4]. Haspin inhibition leads to mitotic errors, formation of micronuclei, and subsequent activation of the cGAS-STING pathway, resulting in a type I interferon response[4][6].
Troubleshooting Steps:
-
Validate Haspin Inhibition:
-
Western Blot for p-H3T3: Perform a western blot to detect the phosphorylation of Histone H3 at Threonine 3 (p-H3T3), a direct substrate of Haspin kinase. A dose-dependent decrease in p-H3T3 following CX-6258 treatment would indicate Haspin inhibition[4].
-
siRNA Knockdown of Haspin: Use siRNA to specifically knock down Haspin kinase. If the phenotype observed with CX-6258 is recapitulated with Haspin knockdown, it strongly suggests an off-target effect[4].
-
-
Assess cGAS-STING Pathway Activation:
-
Western Blot for p-IRF3: Measure the phosphorylation of IRF3, a key downstream effector of the cGAS-STING pathway. An increase in p-IRF3 would indicate pathway activation.
-
RT-qPCR for Interferon-Stimulated Genes (ISGs): Quantify the mRNA levels of ISGs (e.g., IFIT1, ISG15) to confirm a type I interferon response.
-
-
Use a Structurally Different Pim Kinase Inhibitor: As a control, use a Pim kinase inhibitor with a different chemical scaffold and a known selectivity profile that does not include Haspin kinase. If this control inhibitor does not produce the same phenotype, it further points to an off-target effect of CX-6258.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause: The difference in potency or effect between a biochemical kinase assay and a cellular assay could be due to the off-target inhibition of Flt-3, particularly in cell lines where Flt-3 signaling is active (e.g., some acute myeloid leukemia cell lines)[5][7]. Since Flt-3 can regulate Pim kinase expression, inhibiting Flt-3 could have indirect effects on the Pim signaling pathway[5].
Troubleshooting Steps:
-
Determine Flt-3 Status of Your Cells: Check the literature or perform sequencing to determine if your cell line expresses wild-type or mutated (e.g., ITD) Flt-3. Cells with activating Flt-3 mutations may be more sensitive to the off-target effects of CX-6258.
-
Measure Flt-3 Phosphorylation: Perform a Western blot for phosphorylated Flt-3 (p-Flt3) to directly assess the inhibitory effect of CX-6258 on Flt-3 activity in your cellular context.
-
Use a Selective Flt-3 Inhibitor as a Control: Treat your cells with a highly selective Flt-3 inhibitor. If this phenocopies some of the effects of CX-6258, it suggests that Flt-3 inhibition is contributing to the overall cellular response.
-
Dose-Response Comparison: Carefully compare the dose-response curves for Pim kinase substrate phosphorylation (e.g., p-Bad, p-4E-BP1) and p-Flt3. This will help to distinguish the concentration range at which on-target versus off-target effects are dominant.
Issue 3: Inconsistent Western Blot Results for Phosphorylated Substrates
Possible Cause: Inconsistent results in detecting phosphorylated proteins can arise from various technical issues, including sample preparation, antibody quality, and blotting conditions.
Troubleshooting Steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. A common lysis buffer is RIPA buffer.
-
Antibody Selection and Validation:
-
Use well-validated antibodies specific for the phosphorylated forms of the target proteins. The table below provides some recommended antibodies.
-
Always run a total protein control to normalize for loading differences.
-
-
Blocking and Antibody Incubation:
-
For many phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.
-
Incubate the primary antibody overnight at 4°C with gentle agitation for optimal signal-to-noise ratio[8].
-
-
Positive and Negative Controls:
-
Include positive controls (e.g., cell lysates treated with a known activator of the pathway) and negative controls (e.g., lysates from cells where the target protein is knocked out or knocked down) to validate your assay.
-
Table 2: Recommended Antibodies for Western Blotting
| Target Protein | Recommended Antibody (Vendor, Cat. No.) |
| p-Bad (S112) | Cell Signaling Technology, #5284 or #9296 |
| Total Bad | Cell Signaling Technology, #9292 |
| p-4E-BP1 (T37/46) | Cell Signaling Technology, #2855 |
| Total 4E-BP1 | Cell Signaling Technology, #9644 |
| p-Flt3 (Y591) | Cell Signaling Technology, #3461 |
| Total Flt3 | Cell Signaling Technology, #3462 |
| p-H3T3 | (Consult literature for specific clones) |
| Total Histone H3 | Cell Signaling Technology, #4499 |
| p-IRF3 (S396) | Cell Signaling Technology, #4947 |
| Total IRF3 | Cell Signaling Technology, #4302 |
Experimental Protocols
Biochemical Kinase Assays
-
Pim Kinase Radiometric Assay:
-
Prepare a reaction mixture containing recombinant human Pim-1, Pim-2, or Pim-3, a peptide substrate (e.g., RSRHSSYPAGT), and varying concentrations of CX-6258 in a suitable kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP. ATP concentrations should be optimized for each Pim isoform (e.g., 30 µM for Pim-1, 5 µM for Pim-2, 155 µM for Pim-3)[3].
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Flt-3 Kinase Assay (e.g., ADP-Glo™ or LanthaScreen™):
-
Follow the manufacturer's protocol for the specific assay kit (e.g., Promega ADP-Glo™, Thermo Fisher LanthaScreen™)[9][10][11].
-
Briefly, prepare serial dilutions of CX-6258.
-
In a multi-well plate, add the recombinant Flt-3 kinase, the appropriate substrate, and the diluted CX-6258.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add the detection reagents according to the kit's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate IC50 values from the dose-response curve.
-
Cellular Assays
-
Western Blotting for Phospho-Proteins:
-
Culture cells to the desired confluency and treat with various concentrations of CX-6258 or vehicle control (DMSO) for the specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C[8].
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results with CX-6258 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX-6258 hydrochloride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective pan-inhibitor of Pim kinases, which are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] It functions as an ATP-competitive inhibitor.[3] The Pim kinases are involved in cell survival, proliferation, and apoptosis. By inhibiting these kinases, CX-6258 can block the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1, leading to anti-proliferative effects in various cancer cell lines.[4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to a year or at -80°C for up to two years.[5] It is crucial to prevent moisture absorption in DMSO, as this can reduce the solubility of the compound.[6]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] For in vivo studies, specific formulations using co-solvents such as PEG300, Tween-80, and saline are necessary to achieve a clear solution.[6] It is recommended to prepare these aqueous solutions freshly for each experiment.
Q4: Does CX-6258 have any known off-target effects?
While CX-6258 is highly selective for Pim kinases, it has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) at higher concentrations.[1] However, in cellular assays with MV-4-11 human AML cells, which express mutated FLT3, the observed inhibition of Pim kinase substrates was a direct result of Pim inhibition, not a secondary effect of FLT3 inhibition at relevant concentrations.[1] Researchers should be mindful of potential off-target effects, especially when using high concentrations of the inhibitor or observing unexpected phenotypes.
Troubleshooting Guide
Inconsistent Anti-Proliferative Effects in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation in Media | This compound has limited aqueous solubility. When diluting a DMSO stock solution into cell culture media, localized high concentrations can cause the compound to precipitate. To mitigate this, vortex the media while adding the inhibitor dropwise. Visually inspect the media for any signs of precipitation after addition. |
| Inaccurate Compound Concentration | Ensure accurate and recent calibration of pipettes. When preparing serial dilutions, use fresh tips for each dilution to avoid carryover. |
| Cell Line Variability | The sensitivity of different cell lines to CX-6258 can vary significantly. Acute leukemia cell lines are generally more sensitive.[4][6] Confirm the Pim kinase expression levels in your cell line of interest, as this can influence the cellular response. |
| Degradation of the Compound | Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution into smaller, single-use volumes to maintain its integrity. |
| Issues with Viability Assay | The choice of cell viability assay can impact results. For example, assays based on metabolic activity (like MTT or MTS) can be confounded by treatments that alter cellular metabolism without necessarily inducing cell death. Consider using a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion or a propidium iodide-based flow cytometry assay). |
Variability in Western Blot Results for Downstream Targets
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins like p-Bad and p-4E-BP1. |
| Inconsistent Incubation Times | The inhibition of downstream targets is time-dependent. Adhere to a consistent incubation time with CX-6258 across all experiments to ensure reproducibility. A time-course experiment may be necessary to determine the optimal treatment duration for your specific cell line and target. |
| Antibody Quality | Use high-quality, validated antibodies specific for the phosphorylated and total forms of your target proteins. Run appropriate controls, such as untreated and vehicle-treated cells, to confirm antibody specificity. |
| Loading Inconsistencies | Ensure equal protein loading across all lanes of your gel. Use a reliable loading control, such as β-actin or GAPDH, to normalize your results. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Data sourced from MedChemExpress and Selleck Chemicals.[5][6] |
Table 2: Anti-Proliferative Activity of CX-6258 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| PC3 | Prostate Cancer | 0.452 |
| Data from various sources.[4][6] |
Experimental Protocols
Protocol for Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound in complete growth medium from a concentrated DMSO stock. Perform serial dilutions to create a range of desired concentrations.
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X CX-6258 working solution to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol for Western Blot Analysis of p-Bad (Ser112)
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Bad (Ser112) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Bad or a loading control like β-actin.
Visualizations
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptglab.com [ptglab.com]
- 4. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Formulation of CX-6258 Hydrochloride for In-Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in-vivo administration of CX-6258 hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges associated with the formulation of this potent pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3][4] Pim kinases are serine/threonine kinases that play a crucial role in regulating cell survival and suppressing apoptosis.[2] By inhibiting these kinases, CX-6258 can block the phosphorylation of pro-survival proteins such as Bad and 4E-BP1, leading to anti-proliferative effects in cancer cells.[1][2][3] It has demonstrated efficacy in preclinical tumor xenograft models.[2][3][4]
Q2: What are the solubility characteristics of this compound?
A2: this compound is characterized by poor aqueous solubility.[1] It is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][5] This low aqueous solubility is a primary challenge for creating a stable and bioavailable formulation for in-vivo experiments.
Q3: What is a recommended starting formulation for in-vivo administration of CX-6258?
A3: Due to its poor water solubility, a co-solvent system is typically required for in-vivo administration. A widely cited formulation consists of a mixture of DMSO, PEG300, Tween-80, and a final aqueous component like saline or water. One common composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[5][6] It is critical to prepare this formulation by sequentially adding and completely dissolving the components.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[3] Stock solutions prepared in solvents like DMSO should be stored at -80°C and are typically stable for up to two years.[3] It is recommended to prepare fresh working solutions for in-vivo experiments and use them promptly.[1]
Troubleshooting Guide
Problem 1: The compound precipitates out of solution during formulation preparation.
-
Question: I am following the recommended co-solvent formulation, but my CX-6258 is precipitating. What's wrong?
-
Answer: This is a common issue when formulating poorly soluble compounds. Here are several factors to check:
-
Order of Solvent Addition: It is crucial to add the solvents in the correct order. First, completely dissolve the CX-6258 powder in 100% DMSO before adding any other components.[5][6]
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the DMSO before proceeding to the next step. Sonication or gentle warming (if the compound is heat-stable) can aid dissolution.[5][6]
-
Moisture in DMSO: Using fresh, anhydrous DMSO is important, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
-
Rapid Addition of Aqueous Phase: The final aqueous component (saline or water) should be added slowly to the organic mixture, preferably while vortexing, to prevent the compound from crashing out.[7]
-
Concentration Limit: You may be exceeding the solubility limit of the formulation. Try preparing a more dilute solution. The reported solubility for a 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline formulation is ≥ 2.75 mg/mL.[5]
-
Problem 2: The formulation appears clear initially but shows precipitation after some time or upon injection.
-
Question: My formulation looked fine, but I noticed precipitation in the syringe or suspect it's precipitating after administration. How can I address this?
-
Answer: This indicates formulation instability.
-
Metastable Solution: The initial clear solution might be a supersaturated, metastable state. The energy input from injection or temperature changes can trigger precipitation.
-
Use Immediately: Always use the prepared formulation immediately for optimal results.[1] Do not store the final aqueous-based formulation.
-
Optimize Vehicle Ratios: Consider slightly increasing the percentage of solubilizing agents like PEG300 or Tween-80, while ensuring the vehicle itself remains non-toxic to the animals.
-
Alternative Formulation: For some poorly soluble kinase inhibitors, lipid-based formulations can enhance oral absorption and stability.[8][9]
-
Problem 3: I am observing high variability in my in-vivo experimental results.
-
Question: My animal study results are inconsistent between subjects. Could the formulation be the cause?
-
Answer: Yes, inconsistent formulation can lead to variable bioavailability and, consequently, variable efficacy.
-
Ensure Homogeneity: Before each administration, ensure the formulation is a homogenous, clear solution. If any cloudiness or particles are visible, do not use it.
-
Precise Preparation: Prepare a fresh batch of the formulation for each experimental day using a precise and consistent protocol. Avoid preparing one large batch for a multi-day study.
-
Dose Volume and Administration: Ensure accurate and consistent administration technique (e.g., oral gavage, intraperitoneal injection). The volume administered should be precise for each animal based on its body weight.
-
Pharmacokinetic Study: If variability persists, consider conducting a pilot pharmacokinetic (PK) study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile with your chosen formulation and route of administration. This can help identify issues with bioavailability.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| Water | Insoluble | - | [1] |
| DMSO | ≥ 50 mg/mL (108.24 mM) | Use fresh, anhydrous DMSO | [5] |
| Ethanol | 2 mg/mL | - | [1] |
Table 2: Example In-Vivo Formulations for CX-6258
| Formulation Composition (v/v) | Max Concentration | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Oral (p.o.) | [5] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not Specified | Oral (p.o.) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Oral (p.o.) | [6] |
Note: The exact composition and achievable concentration can vary slightly. It is recommended to perform a small-scale test to confirm solubility and stability before preparing a large batch.
Experimental Protocols
Protocol: Preparation of CX-6258 Formulation for Oral Administration (1 mL at 2 mg/mL)
This protocol is based on a common co-solvent vehicle.[5][6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh Compound: Accurately weigh 2 mg of this compound powder and place it into a sterile vial.
-
Dissolve in DMSO: Add 100 µL (10% of final volume) of anhydrous DMSO to the vial. Vortex vigorously and/or sonicate until the powder is completely dissolved and the solution is clear. Visually inspect against a light source to ensure no solid particles remain.
-
Add PEG300: To the clear DMSO solution, add 400 µL (40% of final volume) of PEG300. Vortex thoroughly until the solution is homogeneous and clear.
-
Add Tween-80: Add 50 µL (5% of final volume) of Tween-80 to the mixture. Vortex again until the solution is homogeneous and clear.
-
Add Saline: Slowly add 450 µL (45% of final volume) of sterile saline to the mixture while continuously vortexing. Adding the aqueous phase too quickly can cause precipitation.
-
Final Inspection: The final formulation should be a clear, particle-free solution.
-
Administration: Use the formulation immediately for in-vivo administration (e.g., oral gavage). Do not store the final aqueous-based formulation.
Mandatory Visualizations
Caption: Workflow for preparing this compound for in-vivo use.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CX-6258 | Pim | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CX-6258 Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing CX-6258 hydrochloride in animal models. The information is designed to address potential challenges and provide guidance on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected general toxicity profile of this compound in animal models?
A1: Preclinical studies with CX-6258 in mouse xenograft models at doses of 50 mg/kg and 100 mg/kg reported the compound to be "well tolerated".[1] This suggests a potentially favorable therapeutic window. Furthermore, mice with genetic knockout of all three Pim kinases are viable and exhibit minimal phenotypic differences, which suggests that pan-Pim kinase inhibitors may have a good safety profile.[1] However, researchers should remain vigilant for potential off-target effects or class-related toxicities.
Q2: Are there any known class-wide toxicities associated with pan-Pim kinase inhibitors that I should monitor for?
A2: Yes, clinical trials with other pan-Pim kinase inhibitors have revealed potential class-wide adverse effects. These include:
-
Cardiotoxicity: Some inhibitors, such as SGI-1776, have been linked to QT interval prolongation.
-
Hematological Effects: Thrombocytopenia (low platelet count) has been observed.
-
Hepatotoxicity: Elevations in liver transaminases (ALT/AST) have been reported.
Therefore, it is prudent to include cardiovascular monitoring, complete blood counts, and liver function tests in your preclinical toxicology assessments of CX-6258.
Q3: What are the potential toxicities associated with the oxindole scaffold of CX-6258?
A3: Some studies on other oxindole-based kinase inhibitors have reported toxicity in mouse xenograft models.[2] The specific nature of this toxicity is not always well-defined in the available literature, but it underscores the importance of careful dose-escalation studies and thorough histopathological analysis of major organs.
Q4: What is a suitable starting dose for this compound in a new animal model?
A4: Based on the initial discovery paper, efficacious doses in mice were 50 mg/kg and 100 mg/kg administered orally once daily.[1] For a new animal model or a different strain, it is recommended to start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). A suggested starting point could be 10-20% of the reported efficacious dose, with careful monitoring for any signs of toxicity.
Q5: How can I formulate this compound to potentially minimize toxicity?
A5: While specific formulation strategies to reduce CX-6258 toxicity have not been published, general principles of drug formulation can be applied. Ensuring complete solubilization and using well-tolerated vehicle components are crucial. For oral administration, formulations that provide controlled release might help in reducing peak plasma concentrations (Cmax), which can sometimes be associated with acute toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality at previously reported "safe" doses. | Strain-specific sensitivity, formulation issues (e.g., precipitation leading to embolism if administered intravenously), or incorrect dosing. | 1. Verify the animal strain and health status. 2. Re-evaluate the formulation for solubility and stability. 3. Perform a thorough dose verification. 4. Conduct a pilot dose-range-finding study in the specific animal strain being used. |
| Signs of cardiotoxicity (e.g., changes in ECG, lethargy, respiratory distress). | Potential off-target effects on cardiac ion channels, a known risk for some kinase inhibitors. | 1. Implement cardiac monitoring (e.g., telemetry or regular ECGs) in a subset of animals. 2. Consider reducing the dose or exploring alternative dosing schedules. 3. At necropsy, perform detailed histopathology of the heart tissue. |
| Elevated liver enzymes (ALT, AST) in blood work. | Potential hepatotoxicity. | 1. Collect blood samples at baseline and at multiple time points during the study for liver function tests. 2. At the end of the study, perform a gross examination of the liver and collect tissue for histopathological analysis. 3. Consider co-administration of a hepatoprotective agent in a separate experimental arm to investigate mitigation strategies. |
| Decreased platelet counts (thrombocytopenia) or other hematological abnormalities. | Potential bone marrow suppression, a known effect of some anti-cancer agents. | 1. Perform complete blood counts (CBCs) at baseline and throughout the study. 2. If significant changes are observed, consider reducing the dose. 3. Examine bone marrow smears at necropsy for signs of toxicity. |
| Weight loss exceeding 15-20% of baseline body weight. | General toxicity, reduced food and water intake, or gastrointestinal distress. | 1. Monitor animal body weight daily. 2. Provide supportive care, such as palatable food supplements and hydration. 3. If weight loss is severe and progressive, consider it a humane endpoint for the affected animals. 4. Perform a thorough necropsy to identify the cause of morbidity. |
Experimental Protocols
General Toxicity Assessment in Rodent Models
-
Animal Model: Select a relevant rodent model (e.g., CD-1 mice, Sprague-Dawley rats). Animals should be healthy and acclimated to the facility for at least one week.
-
Dose Formulation: Prepare this compound in a suitable vehicle. A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. Ensure the final concentration of DMSO is minimal to avoid vehicle-related toxicity.
-
Dose Administration: Administer this compound or vehicle control via the intended experimental route (e.g., oral gavage).
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Body Weight: Record body weight daily.
-
Food and Water Intake: Monitor and record food and water consumption.
-
-
Clinical Pathology:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at the end of the study.
-
Perform complete blood counts (CBC) and serum chemistry analysis, including liver and kidney function tests.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete gross necropsy on all animals.
-
Collect and weigh major organs (liver, kidneys, spleen, heart, lungs, brain).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
Caption: General experimental workflow for preclinical toxicity assessment of CX-6258.
References
duration of CX-6258 hydrochloride treatment for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CX-6258 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of this compound treatment for observing a significant anti-proliferative effect in cancer cell lines?
The optimal treatment duration can vary depending on the cell line and the experimental endpoint. For short-term signaling studies, a 2-hour treatment of MV-4-11 human AML cells with various doses of CX-6258 has been shown to be sufficient to cause a dose-dependent inhibition of the phosphorylation of pro-survival proteins Bad and 4E-BP1[1][2]. For assessing effects on protein stability, a 3-hour treatment has been used in PC3 cells[2][3][4]. For anti-proliferative assays, longer incubation times are generally required, and the specific duration should be determined empirically for each cell line.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A sensible starting point for in vitro experiments is within the range of the IC50 values observed for different cancer cell lines, which typically fall between 0.02 µM and 3.7 µM[5]. Acute leukemia cell lines have been shown to be particularly sensitive[5]. For mechanistic cellular assays in MV-4-11 cells, concentrations of 0.1 µM, 1 µM, and 10 µM have been effectively used to demonstrate dose-dependent inhibition of Pim kinase substrates[2].
Q3: What is a typical dosing regimen and treatment duration for in vivo studies using this compound in mouse models?
In preclinical mouse models with MV-4-11 xenografts, a daily oral administration of CX-6258 for a period of 21 days has demonstrated dose-dependent efficacy[1][2][4]. Dosages of 50 mg/kg and 100 mg/kg have been shown to produce significant tumor growth inhibition[1][3][5]. The compound was reported to be well-tolerated at these doses throughout the study[1].
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, this compound can be dissolved in fresh DMSO to prepare a stock solution. For in vivo studies, a common formulation involves creating a stock solution in DMSO and then further diluting it with a vehicle such as a combination of PEG300, Tween-80, and saline[2][3]. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use[2][4].
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of downstream targets of Pim kinases (e.g., p-Bad, p-4E-BP1) after CX-6258 treatment.
-
Solution 1: Verify Compound Integrity and Concentration. Ensure that the this compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh dilutions from a new stock solution.
-
Solution 2: Optimize Treatment Duration and Concentration. The time required to observe maximal inhibition of downstream targets can be cell-type specific. Perform a time-course and dose-response experiment. For example, in MV-4-11 cells, a 2-hour treatment was sufficient to see an effect[1][2].
-
Solution 3: Check Basal Pim Kinase Activity. Confirm that the cell line you are using expresses active Pim kinases. Overexpression of Pim kinases has been reported in leukemia, lymphoma, and some solid tumors like pancreatic and prostate cancer[1].
Problem 2: I am observing high levels of cell death even at low concentrations of CX-6258, making it difficult to perform mechanistic studies.
-
Solution 1: Reduce Treatment Duration. For mechanistic studies that do not require long-term incubation, shorten the treatment time. A 2 to 3-hour treatment may be sufficient to observe effects on signaling pathways without inducing significant apoptosis[1][2][3][4].
-
Solution 2: Use a Lower Concentration Range. Titrate the concentration of CX-6258 to a lower range to identify a concentration that inhibits Pim kinase activity without causing widespread cell death within your experimental timeframe.
Problem 3: I am not seeing a synergistic effect when combining CX-6258 with other chemotherapeutic agents.
-
Solution 1: Optimize the Molar Ratio. The synergistic effect of CX-6258 with other drugs can be ratio-dependent. For example, synergistic cell killing was observed with a 10:1 molar ratio of CX-6258 to doxorubicin and a 100:1 molar ratio of CX-6258 to paclitaxel in PC3 cells[1][5].
-
Solution 2: Consider the Mechanism of the Combination Partner. Pim kinases can modulate resistance to chemotherapy through the suppression of apoptosis and enhancement of P-glycoprotein expression[1][6]. The choice of combination drug should ideally target pathways that are complementary to Pim kinase inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration(s) | Treatment Duration | Observed Effect | Reference(s) |
| Panel of human cancer cell lines | Anti-proliferative | IC50: 0.02-3.7 µM | Not Specified | Inhibition of cell proliferation | [5][7] |
| MV-4-11 (human AML) | Western Blot | 0.1, 1, 10 µM | 2 hours | Dose-dependent inhibition of p-Bad (S112) and p-4E-BP1 (T37/46) | [1][2] |
| PC3 (prostate adenocarcinoma) | Western Blot | 12 mM | 3 hours | Diminished steady-state levels of ectopic NKX3.1 | [2][3][4] |
| PC3 (prostate adenocarcinoma) | Viability Assay (Combination) | IC50: 452 nM (single agent) | Not Specified | Synergistic cell killing with doxorubicin (10:1 ratio) and paclitaxel (100:1 ratio) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference(s) |
| Nude mice | MV-4-11 xenograft | 50 mg/kg, daily | Oral | 21 days | 45% Tumor Growth Inhibition (TGI) | [1][3][5] |
| Nude mice | MV-4-11 xenograft | 100 mg/kg, daily | Oral | 21 days | 75% Tumor Growth Inhibition (TGI) | [1][3][5] |
| Nude mice | PC3 xenograft | 50 mg/kg, daily | Oral | Not Specified | 51% Tumor Growth Inhibition (TGI) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pim Kinase Substrate Phosphorylation
-
Cell Culture and Treatment: Plate MV-4-11 cells at an appropriate density. Allow cells to adhere and grow overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Bad (S112), p-4E-BP1 (T37/46), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Tumor Xenograft Study
-
Animal Handling and Tumor Implantation: Acclimate nude mice for at least one week before the experiment. Subcutaneously implant MV-4-11 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle for oral administration. Administer the designated dose (e.g., 50 mg/kg or 100 mg/kg) or vehicle control to the mice daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week) throughout the 21-day treatment period.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualization
Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of pro-survival proteins.
Caption: Workflow for an in vivo xenograft study with CX-6258.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Addressing Resistance to CX-6258 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-Pim kinase inhibitor, CX-6258 hydrochloride, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, and selective pan-Pim kinase inhibitor with activity against Pim-1, Pim-2, and Pim-3 kinases.[1][2] Its mechanism of action involves the inhibition of Pim kinase activity, which prevents the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2] This disruption of key survival signaling pathways leads to decreased cell proliferation and the induction of apoptosis in sensitive cancer cell lines.
Q2: What are the typical IC50 values for CX-6258 in sensitive cancer cell lines?
The half-maximal inhibitory concentration (IC50) of CX-6258 varies across different cancer cell lines. In biochemical assays, CX-6258 demonstrates potent inhibition of the Pim kinases. In cell-based anti-proliferative assays, the IC50 values typically range from 0.02 to 3.7 µM, with acute leukemia cell lines often showing high sensitivity.[1]
Q3: What are the potential, though not yet clinically confirmed, mechanisms of acquired resistance to pan-Pim kinase inhibitors like CX-6258?
While specific mechanisms of acquired resistance to CX-6258 have not been extensively documented in published literature, resistance to kinase inhibitors, in general, can arise through several mechanisms. Based on studies of other Pim kinase inhibitors and related targeted therapies, potential mechanisms of resistance to CX-6258 may include:
-
Activation of Bypass Signaling Pathways: Cancer cells may circumvent the inhibition of the Pim kinase pathway by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR pathway.[3][4][5][6]
-
Target Mutations: Although not yet reported for CX-6258, mutations in the drug's target proteins (Pim-1, Pim-2, or Pim-3) could potentially alter the binding affinity of the inhibitor, reducing its efficacy.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration and thereby its effectiveness.[8][9] Pim kinases have been implicated in the regulation of P-glycoprotein expression.[2]
Q4: Are there known strategies to overcome resistance to CX-6258?
Combination therapy is a promising strategy to overcome or prevent resistance to Pim kinase inhibitors. Preclinical studies have shown that CX-6258 acts synergistically with conventional chemotherapeutic agents like doxorubicin and paclitaxel.[2] Additionally, combining Pim kinase inhibitors with inhibitors of potential bypass pathways, such as PI3K/mTOR inhibitors, may also be an effective strategy to counteract resistance.[6][10]
Troubleshooting Guide for CX-6258 Resistance
This guide provides a structured approach for investigating and potentially overcoming acquired resistance to CX-6258 in your cell line model.
Problem 1: Decreased Sensitivity to CX-6258 (Increased IC50)
If you observe a significant increase in the IC50 of CX-6258 in your cell line after prolonged treatment, it is indicative of acquired resistance. The following steps will help you characterize and potentially address this resistance.
Workflow for Investigating CX-6258 Resistance
Caption: Workflow for troubleshooting resistance to CX-6258.
Table 1: Quantitative Data Comparison of Sensitive vs. Resistant Cell Lines
| Parameter | Sensitive Parental Cell Line | Resistant Cell Line | Fold Resistance |
| CX-6258 IC50 (µM) | e.g., 0.5 µM | Determine experimentally | Calculate (Resistant IC50 / Sensitive IC50) |
| p-AKT (Ser473) levels (relative to total AKT) | Baseline | Determine via Western Blot | Qualitative assessment |
| p-S6 (Ser235/236) levels (relative to total S6) | Baseline | Determine via Western Blot | Qualitative assessment |
| ABCB1 (P-glycoprotein) expression | Baseline | Determine via Western Blot or qPCR | Qualitative/Quantitative assessment |
This table serves as a template. Users should populate the "Resistant Cell Line" column with their own experimental data.
Problem 2: Investigating Upregulation of the PI3K/AKT/mTOR Pathway
Activation of the PI3K/AKT/mTOR pathway is a common mechanism of resistance to targeted therapies.
Signaling Pathway: Pim Kinase and Potential PI3K/AKT/mTOR Bypass
Caption: Pim kinase signaling and the potential PI3K/AKT/mTOR bypass pathway in CX-6258 resistance.
Experimental Approach:
-
Western Blot Analysis: Compare the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K, p-4EBP1) in your sensitive and resistant cell lines, both at baseline and after treatment with CX-6258. An increase in the phosphorylation of these proteins in the resistant line would suggest the activation of this bypass pathway.
-
Combination Therapy: Test the synergistic effect of combining CX-6258 with a PI3K or mTOR inhibitor (e.g., Buparlisib, Everolimus). A synergistic effect would further support the role of this pathway in resistance.
Problem 3: Investigating Increased Drug Efflux
Overexpression of drug efflux pumps like P-glycoprotein (ABCB1) can reduce the intracellular concentration of CX-6258.
Experimental Approach:
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of ABCB1 in your sensitive and resistant cell lines.
-
Functional Assay: Perform a drug efflux assay using a fluorescent substrate of ABCB1 (e.g., Rhodamine 123). Compare the accumulation and efflux of the dye in sensitive versus resistant cells.
-
Combination with an Efflux Pump Inhibitor: Treat your resistant cells with CX-6258 in combination with a known ABCB1 inhibitor (e.g., Verapamil or Tariquidar). A restoration of sensitivity to CX-6258 would indicate that drug efflux is a contributing mechanism of resistance.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability and determine the IC50 of CX-6258.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of CX-6258 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol is for analyzing the activation state of signaling pathways.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-S6, total S6, ABCB1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Co-Immunoprecipitation (Co-IP)
This protocol can be used to investigate potential changes in protein-protein interactions that may contribute to resistance.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against your protein of interest (e.g., Pim-1) or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-Pim Kinase Inhibitors: CX-6258 Hydrochloride vs. The Field
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CX-6258 hydrochloride against other notable pan-Pim kinase inhibitors, AZD1208 and SGI-1776. The information is supported by experimental data to aid in the evaluation of these compounds for research and preclinical development.
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are increasingly recognized as attractive therapeutic targets in oncology.[1][2] Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, where they play crucial roles in promoting cell survival, proliferation, and resistance to apoptosis.[3][4] Consequently, the development of small molecule inhibitors targeting all three Pim isoforms—pan-Pim kinase inhibitors—is an area of intense research.[5][6] This guide focuses on a comparative analysis of this compound, a potent and orally efficacious pan-Pim kinase inhibitor, with two other well-characterized inhibitors in this class: AZD1208 and SGI-1776.
Performance Comparison of Pan-Pim Kinase Inhibitors
The following tables summarize the key performance metrics of this compound, AZD1208, and SGI-1776, providing a quantitative comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency (IC₅₀ nM)
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Reference(s) |
| CX-6258 HCl | 5 | 25 | 16 | [7] |
| AZD1208 | 0.4 | 5.0 | 1.9 | [5][8] |
| SGI-1776 | 7 | 363 | 69 | [9][10] |
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference(s) |
| CX-6258 HCl | MV-4-11 | Antiproliferative | 0.02 | [7] |
| AZD1208 | MV-4-11 | Antiproliferative | <1 | [5] |
| SGI-1776 | MV-4-11 | Viability | <0.01 | [11] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| CX-6258 HCl | MV-4-11 (AML) | 100 mg/kg, p.o., daily | 75% Tumor Growth Inhibition (TGI) | [4] |
| AZD1208 | MOLM-16 (AML) | 30 mg/kg, p.o., daily | Slight tumor regression | [5] |
| SGI-1776 | MV-4-11 (AML) | 135 mg/kg | Decline in tumor volume | [11] |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Off-target effects can lead to unforeseen toxicities.
-
This compound has demonstrated high selectivity for Pim kinases. In a panel of 107 kinases, at a concentration of 0.5 µM, significant inhibition (>80%) was primarily observed against Pim-1, Pim-2, Pim-3, and Flt-3.[12]
-
AZD1208 was evaluated against a panel of 442 kinases and showed high selectivity for the three Pim isoforms.[5]
-
SGI-1776 has been screened against over 200 kinases and was found to be highly selective for Pim kinases, with some off-target activity against Flt-3 and haspin.[13][14]
Clinical Development Status
The clinical development of these inhibitors provides insights into their translational potential and safety profiles in humans.
-
This compound has been undergoing preclinical studies to assess its potential for human clinical trials.[15]
-
AZD1208 entered Phase I clinical trials for acute myeloid leukemia (AML) and advanced solid tumors.[8][16] However, due to a lack of single-agent clinical efficacy, its clinical development was discontinued.[8][17]
-
SGI-1776 also entered Phase I clinical trials for refractory prostate cancer and non-Hodgkin's lymphoma.[18][19] However, its development was halted due to a narrow therapeutic window and cardiac QTc prolongation.[20]
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT pathway and are activated by various cytokines and growth factors. Once active, they phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.
Caption: Overview of the Pim kinase signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental assays used to evaluate pan-Pim kinase inhibitors.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rational Redesign of a Functional Protein Kinase-Substrate Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 14. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. astx.com [astx.com]
- 20. astx.com [astx.com]
A Head-to-Head Comparison of Pan-Pim Kinase Inhibitors: CX-6258 Hydrochloride vs. AZD1208 in Leukemia Cells
In the landscape of targeted therapies for leukemia, inhibitors of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases have emerged as a promising strategy. These serine/threonine kinases are frequently overexpressed in hematological malignancies, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis. This guide provides a detailed comparison of two pan-Pim kinase inhibitors, CX-6258 hydrochloride and AZD1208, for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a potent, orally bioavailable small molecule that inhibits all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3][4] It has demonstrated robust anti-proliferative activity, particularly in acute leukemia cell lines, and has been shown to act synergistically with chemotherapeutic agents.[1][2]
AZD1208 is also an orally available and highly selective pan-Pim kinase inhibitor.[5][6] It has been evaluated in preclinical models of acute myeloid leukemia (AML), where it has shown to induce cell cycle arrest and apoptosis.[5][6][7] While it showed biological activity in early clinical trials, its development was discontinued due to a lack of single-agent clinical efficacy.[8]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and AZD1208, focusing on their biochemical potency and effects on leukemia cells.
Table 1: Biochemical Potency (IC50)
| Target | This compound (nM) | AZD1208 (nM) |
| Pim-1 | 5[1][3][4][9] | 0.4[6] |
| Pim-2 | 25[1][3][4][9] | 5[6] |
| Pim-3 | 16[1][3][4][9] | 1.9[6] |
Table 2: Anti-proliferative Activity in Leukemia Cell Lines (GI50/IC50)
| Cell Line | This compound (µM) | AZD1208 (µM) |
| MV-4-11 (AML) | Sensitive (exact value not specified in abstracts)[10] | <1[7] |
| MOLM-16 (AML) | Not specified | <0.1[11] |
| EOL-1 (AML) | Not specified | <1[7] |
| KG-1a (AML) | Not specified | <1[7] |
| Kasumi-3 (AML) | Not specified | <1[7] |
| General Acute Leukemia | 0.02 - 3.7[1] | Not broadly specified |
Mechanism of Action and Signaling Pathways
Both CX-6258 and AZD1208 exert their anti-leukemic effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. This leads to the reduced phosphorylation of downstream substrates involved in cell survival and protein synthesis. Key downstream targets for both inhibitors include:
-
BAD (Bcl-2-associated death promoter): Inhibition of BAD phosphorylation at Ser112 promotes its pro-apoptotic function.[1][5][9]
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4E-BP1 at sites like Thr37/46 and Ser65 leads to the suppression of cap-dependent translation, a critical process for the synthesis of proteins required for cell growth and proliferation.[1][5][9]
The following diagram illustrates the simplified signaling pathway affected by these inhibitors.
Caption: Simplified Pim kinase signaling pathway targeted by CX-6258 and AZD1208.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CX-6258 and AZD1208.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium. For primary leukemia samples, a higher density of 1 x 10^6 cells/mL may be used.[12]
-
Compound Treatment: Add serial dilutions of this compound or AZD1208 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or AZD1208 for the specified duration.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.[16]
-
Washing: Wash the cells once with cold 1X PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[16] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
Western Blotting for Phosphorylated Proteins (e.g., p-4E-BP1)
This technique is used to detect changes in the phosphorylation status of specific proteins.
-
Cell Lysis: After treatment with the inhibitors, lyse the leukemia cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 45 µg) by SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C.[17][18]
-
Washing: Wash the membrane three times with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total 4E-BP1) and a loading control (e.g., GAPDH or β-actin) to normalize the results.[19]
The following diagram outlines the general workflow for these experimental protocols.
Caption: General workflow for in vitro evaluation of Pim kinase inhibitors.
Conclusion
Both this compound and AZD1208 are potent pan-Pim kinase inhibitors with demonstrated activity against leukemia cells in preclinical models. While AZD1208 has been more extensively characterized in the public literature in terms of its activity across a panel of AML cell lines, CX-6258 has also shown significant promise, particularly in acute leukemias. The choice between these compounds for research purposes may depend on the specific leukemia subtype being investigated and the desired experimental endpoint. The provided data and protocols offer a foundation for the rational design of studies to further elucidate the therapeutic potential of Pim kinase inhibition in leukemia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. jk-sci.com [jk-sci.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. abmole.com [abmole.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. actome.de [actome.de]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Phospho-4EBP1 (Thr37) antibody (81812-4-RR) | Proteintech [ptglab.com]
Comparative Analysis of the Kinase Selectivity Profile of CX-6258 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the PIM kinase family.[1][2] The PIM (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[2] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.[2][3] CX-6258 is characterized as a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.[4][5] This guide provides a comparative overview of the selectivity profile of this compound against its primary targets and other kinases, supported by available experimental data.
Data Presentation: Kinase Inhibition Profile of CX-6258
The inhibitory activity of CX-6258 has been quantified against the three PIM kinase isoforms and other select kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. Lower IC50 values are indicative of higher potency.
| Kinase Target | IC50 (nM) | Comments |
| PIM-1 | 5 | Primary Target[4][5][6][7] |
| PIM-2 | 25 | Primary Target[4][5][6][7] |
| PIM-3 | 16 | Primary Target[4][5][6][7] |
| Flt-3 | 134 | Off-target activity noted. Fms-like tyrosine kinase 3 (Flt-3) is known to regulate PIM kinase expression in leukemia.[1][2] |
| HASPIN | Inhibition reported | Histone H3-associated protein serine/threonine kinase (HASPIN) is also inhibited, but specific IC50 values are not detailed in the provided literature.[8] |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for establishing a compound's selectivity profile. The IC50 values for CX-6258 against the PIM kinases were determined using radiometric assays.
PIM Kinase Radiometric Assays [6]
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate peptide by the kinase. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound being tested.
-
Enzymes: Recombinant human PIM-1, PIM-2, and PIM-3 kinases.
-
Substrate: A common substrate peptide, RSRHSSYPAGT, was utilized for all three PIM kinase assays.
-
Assay Conditions:
-
PIM-1 Assay: Conducted in the presence of 30 μM ATP.
-
PIM-2 Assay: Conducted in the presence of 5 μM ATP.
-
PIM-3 Assay: Conducted in the presence of 155 μM ATP.
-
-
Procedure:
-
The respective PIM kinase, the substrate peptide, and varying concentrations of CX-6258 were incubated in a reaction buffer.
-
The kinase reaction was initiated by the addition of radiolabeled ATP at the specified concentrations.
-
Following incubation, the reaction was stopped, and the substrate was separated from the free radiolabeled ATP.
-
The radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Therapy Detail [ckb.genomenon.com]
Validating the Downstream Effects of CX-6258 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor, with other alternative inhibitors. Experimental data is presented to objectively evaluate its performance in modulating key downstream signaling pathways involved in cancer progression.
Introduction to this compound
This compound is a potent, selective, and orally efficacious small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of key downstream substrates of Pim kinases, thereby interfering with vital cellular processes that drive tumorigenesis.
Comparative Analysis of Pan-Pim Kinase Inhibitors
The efficacy of CX-6258 is best understood in the context of other pan-Pim kinase inhibitors that have been developed for cancer therapy. This section provides a comparative overview of CX-6258 against two other notable inhibitors: SGI-1776 and AZD1208.
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of CX-6258 in comparison to SGI-1776 and AZD1208.
| Inhibitor | Pim-1 IC50 | Pim-2 IC50 | Pim-3 IC50 | Cell Line Examples & Efficacy |
| CX-6258 | 5 nM | 25 nM | 16 nM | MV-4-11 (AML): Antiproliferative IC50 of 0.02-3.7 µM. PC3 (Prostate): IC50 of 452 nM[1]. |
| SGI-1776 | 7 nM | 363 nM | 69 nM | MV-4-11 (AML): Induces apoptosis and suppresses colony formation[3]. MCL cell lines (JeKo-1, Mino): Induces apoptosis[4]. |
| AZD1208 | <5 nM | <5 nM | <5 nM | MOLM-16 (AML): Induces G0/G1 cell cycle arrest and apoptosis[5][6]. KG-1a, EOL-1 (AML): Inhibits cell growth[5]. |
Downstream Effects of this compound
CX-6258-mediated inhibition of Pim kinases leads to a cascade of downstream effects that ultimately impair cancer cell viability. Key validated downstream effects include the inhibition of phosphorylation of pro-survival proteins and cell cycle regulators.
Inhibition of Pro-Survival Signaling
CX-6258 demonstrates a dose-dependent inhibition of the phosphorylation of two critical pro-survival proteins:
-
Bad (Bcl-2-associated death promoter): Pim kinases phosphorylate Bad at Ser112, which inhibits its pro-apoptotic function. CX-6258 blocks this phosphorylation, thereby promoting apoptosis.
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from eIF4E, allowing for cap-dependent translation of proteins involved in cell growth and proliferation. Inhibition of this phosphorylation by CX-6258 suppresses protein synthesis.
Induction of Cell Cycle Arrest
By inhibiting Pim kinases, CX-6258 can induce cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key cell cycle regulators that are downstream targets of Pim kinases, such as p21 and CDC25A.
Signaling Pathway Visualization
The following diagrams illustrate the Pim kinase signaling pathway and the experimental workflow for validating the downstream effects of CX-6258.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Experimental Workflow for Validating Downstream Effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of CX-6258 on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MV-4-11, PC3)
-
Complete culture medium
-
This compound (and other inhibitors)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CX-6258 or alternative inhibitors for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of Pim kinase substrates.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent pan-Pim kinase inhibitor that effectively targets downstream signaling pathways crucial for cancer cell survival and proliferation. Comparative data indicates its high potency against all three Pim isoforms. The validation of its downstream effects through the inhibition of Bad and 4E-BP1 phosphorylation and the induction of cell cycle arrest confirms its mechanism of action. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of CX-6258 in various cancer models.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Pim kinase inhibitor, SGI-1776, with bendamustine in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of CX-6258 Hydrochloride's Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the pan-Pim kinase inhibitor, CX-6258 hydrochloride. This guide provides a comparative overview of its performance against other notable Pim kinase inhibitors, supported by experimental data and detailed protocols.
This compound is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological malignancies and solid tumors.[3] CX-6258 has demonstrated significant anti-proliferative activity across a range of cancer cell lines and has shown synergistic effects when combined with standard chemotherapeutic agents.[2][3]
Mechanism of Action and Signaling Pathway
CX-6258 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity.[4] This blockade disrupts downstream signaling pathways that promote cell survival and proliferation. Key downstream targets of Pim kinases include the pro-apoptotic protein Bad and the mTORC1 signaling pathway component 4E-BP1.[2] By preventing the phosphorylation of these and other substrates, CX-6258 can induce cell cycle arrest and apoptosis.[5][6]
Caption: CX-6258 inhibits Pim kinases, leading to apoptosis and reduced protein synthesis.
Comparative Performance: CX-6258 vs. Alternative Pim Kinase Inhibitors
The efficacy of CX-6258 has been benchmarked against other pan-Pim kinase inhibitors, such as SGI-1776 and AZD1208. These comparisons highlight differences in potency and selectivity, which are critical for therapeutic applications.
Enzymatic Inhibition Profile
CX-6258 demonstrates high potency against all three Pim kinase isoforms. Notably, it exhibits greater selectivity for Pim kinases over other kinases, such as Flt-3, when compared to SGI-1776.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Flt-3 IC50 (nM) |
| CX-6258 | 5[2] | 25[2] | 16[2] | 134[3] |
| SGI-1776 | 7 | 363 | 69 | 44 |
| AZD1208 | <5[6] | <5[6] | <5[6] | >10,000 |
| PIM447 | 0.6 | 1.5 | 3 | Not Reported |
Note: Data for SGI-1776, AZD1208, and PIM447 are compiled from various sources and may not be from direct head-to-head studies under identical conditions.
Anti-proliferative Activity in Cancer Cell Lines
CX-6258 has shown broad anti-proliferative activity with IC50 values ranging from 0.02 to 3.7 µM across a panel of human cancer cell lines.[2] Hematological malignancy cell lines, particularly those from acute myeloid leukemia (AML), have demonstrated high sensitivity.
| Cell Line | Cancer Type | CX-6258 GI50 (µM) | AZD1208 GI50 (µM) | PIM447 IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | Sensitive (specific value not available)[3] | <1[7] | Not Reported |
| MOLM-13 | Acute Myeloid Leukemia | Not Reported | Not Sensitive[8] | Not Reported |
| EOL-1 | Eosinophilic Leukemia | Not Reported | <1[7] | Not Reported |
| KG-1a | Acute Myeloid Leukemia | Not Reported | <1[7] | Not Reported |
| Kasumi-3 | Acute Myeloid Leukemia | Not Reported | <1[7] | Not Reported |
| MOLM-16 | Acute Myeloid Leukemia | Not Reported | <1[7] | Not Reported |
| OCI-M1 | Acute Myeloid Leukemia | Not Reported | >10 (Resistant) | Not Reported |
| OCI-M2 | Acute Myeloid Leukemia | Not Reported | >10 (Resistant) | Not Reported |
| PC3 | Prostate Cancer | 0.452[9] | Not Reported | Not Reported |
| MM.1S | Multiple Myeloma | Not Reported | Not Reported | ~1-2 (at 48h)[5] |
| NCI-H929 | Multiple Myeloma | Not Reported | Not Reported | ~1-2 (at 48h)[5] |
| RPMI-8226 | Multiple Myeloma | Not Reported | Not Reported | ~1-2 (at 48h)[5] |
| OPM-2 | Multiple Myeloma | Not Reported | Not Reported | ~1-2 (at 48h)[5] |
Note: GI50/IC50 values are compiled from different studies and experimental conditions may vary. "Sensitive" indicates reported high sensitivity where a specific value was not provided in the search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of CX-6258 and related compounds.
Pim Kinase Enzymatic Assay (Radiometric)
This assay quantifies the inhibitory activity of compounds against Pim kinases.
-
Reaction Setup : Recombinant human Pim-1, Pim-2, or Pim-3 enzymes are incubated with a specific substrate peptide (e.g., RSRHSSYPAGT) and radiolabeled ATP ([γ-³³P]ATP) in a reaction buffer.[2]
-
Compound Addition : Test compounds, such as CX-6258, are added at varying concentrations.
-
Incubation : The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Termination and Detection : The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate peptide is measured using a scintillation counter.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]
Caption: Workflow for determining cell viability using the Alamar Blue assay.
-
Cell Plating : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Compound Exposure : Cells are treated with serial dilutions of the test compound or vehicle control (e.g., DMSO).[10]
-
Incubation : The plates are incubated for a specified period (e.g., 96 hours).[10]
-
Reagent Addition : Alamar Blue reagent (resazurin) is added to each well.[10]
-
Metabolic Conversion : Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Signal Detection : Fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm).[11]
-
IC50/GI50 Calculation : The concentration of the compound that inhibits cell growth by 50% is determined by plotting fluorescence intensity against compound concentration.[10]
Western Blotting for Phospho-protein Analysis
This technique is used to detect the phosphorylation status of Pim kinase substrates, such as Bad and 4E-BP1, providing mechanistic insights into the compound's action.[3]
-
Cell Lysis : Cells treated with the inhibitor are lysed to extract total proteins.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated with a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Bad (Ser112) or anti-phospho-4E-BP1 (Thr37/46)).[12][13]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with robust anti-proliferative activity in a variety of cancer cell lines, particularly those of hematological origin. Its favorable selectivity profile compared to some other Pim inhibitors, such as SGI-1776, suggests a potentially wider therapeutic window. The synergistic effects observed with standard chemotherapies further highlight its potential as a valuable component of combination cancer therapies. The experimental protocols outlined provide a basis for the continued investigation and cross-validation of CX-6258's efficacy in diverse preclinical models. Further head-to-head studies with newer generations of Pim kinase inhibitors will be crucial in fully defining its therapeutic potential.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Synergistic Anti-Tumor Effect of CX-6258 and Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed with the combination of CX-6258, a pan-Pim kinase inhibitor, and paclitaxel, a microtubule-stabilizing agent. The data presented herein demonstrates the potential of this combination therapy, particularly in the context of prostate cancer.
Quantitative Analysis of Synergistic Efficacy
The combination of CX-6258 and paclitaxel has been shown to exhibit a significant synergistic effect in inhibiting the proliferation of prostate cancer cells. The following table summarizes the key quantitative data from in vitro studies on the PC-3 prostate adenocarcinoma cell line.
| Compound | Metric | Value | Cell Line |
| CX-6258 | IC50 | 452 nM | PC-3 |
| Paclitaxel | IC50 | 2.5 nM | PC-3 |
| CX-6258 + Paclitaxel (100:1 molar ratio) | CI50 | 0.56 | PC-3 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. CI50 (Combination Index at 50% effect) is a quantitative measure of the degree of drug interaction. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The reported CI50 value of 0.56 strongly indicates a synergistic interaction between CX-6258 and paclitaxel in PC-3 cells[1][2].
Mechanisms of Action and Rationale for Synergy
The synergistic effect of combining CX-6258 and paclitaxel stems from their distinct and complementary mechanisms of action, targeting different pathways crucial for cancer cell survival and proliferation.
CX-6258: A potent, orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3)[1][3]. Pim kinases are serine/threonine kinases that are overexpressed in various cancers and play a key role in cell survival, proliferation, and resistance to chemotherapy[2][4]. By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of several pro-survival proteins, including Bad and 4E-BP1, thereby promoting apoptosis[1].
Paclitaxel: A well-established chemotherapeutic agent that belongs to the taxane family[5]. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton[2][5]. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[2][5]. Paclitaxel's effects can also be mediated through the activation of various signaling pathways, including the c-Jun N-terminal kinase (JNK) and stress-activated protein kinase (SAPK) pathways[6].
Synergistic Interaction: The combination of CX-6258 and paclitaxel creates a powerful two-pronged attack on cancer cells. While paclitaxel induces cell cycle arrest and apoptosis by disrupting microtubule dynamics, CX-6258 enhances this effect by inhibiting the pro-survival signals mediated by Pim kinases. This dual approach can potentially overcome mechanisms of chemoresistance and lead to a more profound anti-tumor response than either agent alone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, a typical experimental workflow for synergy validation, and the logical relationship of the synergistic effect.
Caption: Hypothesized signaling pathway of CX-6258 and paclitaxel synergy.
References
- 1. Taxanes Sensitize Prostate Cancer Cells to TRAIL-Induced Apoptotic Synergy via Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of CX-6258 Hydrochloride: In-Vitro Efficacy and In-Vivo Tumor Suppression
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pre-clinical performance of the pan-Pim kinase inhibitor, CX-6258 hydrochloride, with supporting experimental data.
This compound has emerged as a potent, orally bioavailable small molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis resistance in various malignancies. This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental results for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound has been demonstrated through a series of in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.
In-Vitro Activity: Kinase Inhibition and Anti-Proliferative Effects
This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms and exhibits broad anti-proliferative effects across a panel of human cancer cell lines, with particular sensitivity noted in acute leukemia cell lines.
| In-Vitro Parameter | Target/Cell Line | Result | Reference |
| IC50 | Pim-1 Kinase | 5 nM | [1] |
| Pim-2 Kinase | 25 nM | [1] | |
| Pim-3 Kinase | 16 nM | [1] | |
| Anti-Proliferative IC50 | Human Cancer Cell Lines | 0.02 - 3.7 µM | [1] |
In-Vitro Synergy with Chemotherapeutic Agents
This compound has been shown to act synergistically with standard chemotherapeutic agents, suggesting its potential in combination therapies.
| Combination Agents | Molar Ratio (CX-6258:Agent) | Combination Index (CI50) | Interpretation | Reference |
| Doxorubicin | 10:1 | 0.4 | Synergistic | [1] |
| Paclitaxel | 100:1 | 0.56 | Synergistic | [1] |
In-Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In animal models, orally administered this compound has demonstrated significant dose-dependent inhibition of tumor growth.
| Xenograft Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| MV-4-11 (Human AML) | 50 mg/kg (p.o., daily) | 45% | |
| 100 mg/kg (p.o., daily) | 75% | ||
| PC-3 (Human Prostate) | 50 mg/kg (p.o., daily) | 51% |
Experimental Protocols
The following sections detail the methodologies employed in the key in-vitro and in-vivo experiments cited in this guide.
In-Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Pim-1, Pim-2, and Pim-3 kinases.
-
Methodology: The inhibitory activity of this compound was measured using radiometric assays with recombinant human Pim kinases.[1] The assays were conducted in the presence of a specific substrate (RSRHSSYPAGT) and varying concentrations of ATP for each kinase isoform (30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[1] The amount of radiolabeled phosphate incorporated into the substrate was quantified to determine the level of kinase inhibition.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound on various human cancer cell lines.
-
Methodology: A panel of human cancer cell lines was treated with increasing concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard colorimetric method, such as the MTT assay. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was then calculated.
Western Blot Analysis for Phosphorylation Inhibition
-
Objective: To confirm the mechanism of action of this compound by observing the inhibition of phosphorylation of downstream Pim kinase substrates.
-
Methodology: Cancer cells (e.g., MV-4-11) were treated with various concentrations of this compound for a specified duration. Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blot analysis was performed using antibodies specific for the phosphorylated forms of Pim kinase substrates, such as Bad (at Ser112) and 4E-BP1 (at Thr37/46), to assess the dose-dependent inhibition of their phosphorylation.[1]
In-Vivo Tumor Xenograft Studies
-
Objective: To evaluate the in-vivo anti-tumor efficacy of orally administered this compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., MV-4-11 or PC-3) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically on a daily schedule, at specified doses (e.g., 50 mg/kg and 100 mg/kg).
-
Efficacy Evaluation: Tumor volumes were measured regularly throughout the study. The percentage of Tumor Growth Inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to that of the vehicle control group. Animal body weights were also monitored as an indicator of toxicity.
Mandatory Visualizations
Pim Kinase Signaling Pathway
The following diagram illustrates the signaling pathway through which Pim kinases promote cell survival and proliferation, and how this compound intervenes.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Experimental Workflow: From In-Vitro to In-Vivo
This diagram outlines the general workflow for the pre-clinical evaluation of this compound.
Caption: Pre-clinical Experimental Workflow for this compound.
References
Independent Verification of CX-6258 Hydrochloride IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Pim kinase inhibitor, CX-6258 hydrochloride, with other alternative inhibitors. The comparative analysis is supported by experimental data on IC50 values and detailed methodologies for the key experiments cited.
Comparative Analysis of Pan-Pim Kinase Inhibitor IC50 Values
CX-6258 is a potent, orally efficacious pan-Pim kinase inhibitor.[1] Its inhibitory activity against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) has been determined and compared with other well-characterized pan-Pim kinase inhibitors, including SGI-1776, AZD1208, and GDC-0339.
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of CX-6258 and its alternatives against the three Pim kinase isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| CX-6258 | 5[1][2][3] | 25[1][2][3] | 16[1][2][3] |
| SGI-1776 | 7[1][3] | 363[1][3] | 69[1][3] |
| AZD1208 | 0.4[2][4] | 5[2][5] | 1.9[2][4][5] |
| GDC-0339 (Ki, nM) | 0.03[6][7] | 0.1[6][7] | 0.02[6][7] |
Note: The values for GDC-0339 are presented as Ki (inhibition constant), which is another measure of inhibitor potency.
Experimental Protocols for IC50 Determination
The IC50 values presented in this guide are typically determined using biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. The two most common methods are the radiometric assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Principle: The kinase reaction is performed with [γ-³³P]-ATP and a specific peptide substrate. The phosphorylated substrate is then captured on a phosphocellulose paper, and the amount of incorporated radioactivity is quantified using a phosphorimager. The signal is inversely proportional to the kinase inhibition.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the Pim kinase, a specific peptide substrate (e.g., RSRHSSYPAGT)[1], and a buffer solution.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., CX-6258) are added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes) to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: The paper is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: The radioactivity on the paper is measured using a phosphorimager.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
Principle: The kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody and streptavidin-APC bind to it, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Generalized Protocol:
-
Reaction Setup: The kinase, biotinylated substrate, and ATP are combined in a microplate well.
-
Inhibitor Addition: Serial dilutions of the inhibitor are added.
-
Incubation: The reaction is incubated to allow for phosphorylation.
-
Detection Reagent Addition: A solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-APC conjugate is added.
-
FRET Measurement: After another incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.
Visualizing Key Processes
To further elucidate the context of CX-6258's function, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow for IC50 determination, and the logical framework for comparing Pim kinase inhibitors.
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Generalized Experimental Workflow for IC50 Determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-0339 | Pim | TargetMol [targetmol.com]
Assessing the Specificity of CX-6258 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount to the success of preclinical and clinical studies. This guide provides an objective comparison of CX-6258 hydrochloride, a pan-Pim kinase inhibitor, with other notable alternatives. The following sections detail its performance based on experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows.
Introduction to Pim Kinases and CX-6258
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3. These kinases are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the tumorigenesis of various hematological and solid cancers, making them attractive targets for anticancer drug development.
This compound is a potent, orally bioavailable, small-molecule inhibitor that targets all three Pim kinase isoforms. Its specificity is a critical attribute for its therapeutic potential, minimizing off-target effects that can lead to toxicity and confounding experimental results. This guide assesses the specificity of CX-6258 by comparing its inhibitory profile against that of other well-characterized Pim inhibitors: SGI-1776, AZD1208, and PIM447 (LGH447).
Comparative Inhibitory Activity
The potency of CX-6258 and its alternatives against the three Pim kinase isoforms is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various biochemical assays.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Key Off-Targets (IC50/Ki) |
| CX-6258 | IC50: 5 nM[1] | IC50: 25 nM[1] | IC50: 16 nM[1] | FLT3 (IC50: 134 nM)[2] |
| Ki: 5 nM[1] | Haspin (some activity at higher concentrations)[2] | |||
| SGI-1776 | IC50: 7 nM[3] | IC50: 363 nM[3] | IC50: 69 nM[3] | FLT3 (IC50: 44 nM)[3], Haspin (IC50: 34 nM)[3] |
| AZD1208 | IC50: 0.4 nM[4] | IC50: 5.0 nM[4] | IC50: 1.9 nM[4] | Minimal off-target activity reported against a panel of 442 kinases[4] |
| Ki: 0.1 nM[4] | Ki: 1.92 nM[4] | Ki: 0.4 nM[4] | ||
| PIM447 (LGH447) | Ki: 6 pM[5] | Ki: 18 pM[5] | Ki: 9 pM[5] | GSK3β, PKN1, PKCτ (IC50: 1-5 µM)[5] |
Kinase Selectivity Profile
To provide a broader perspective on specificity, the following table summarizes the results from kinome-wide screening of CX-6258 and its alternatives. The data represents the percentage of inhibition of a panel of kinases at a given inhibitor concentration.
| Inhibitor | Concentration | Number of Kinases Screened | Kinases with >80% Inhibition |
| CX-6258 | 0.5 µM | 107 | Pim-1, Pim-2, Pim-3, FLT3[1] |
| SGI-1776 | 1 µM | >200 | Pim-1, Pim-2, Pim-3, FLT3, TrkA, c-Kit (40% inhibition)[6] |
| AZD1208 | 1 µM | 442 | Pim-1, Pim-2, Pim-3, and 13 other kinases (>50% inhibition)[4] |
| PIM447 (LGH447) | Not specified | 68 | Pim-2 (IC50 <0.003 µM); GSK3β, PKN1, PKCτ (IC50 1-5 µM)[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Pim kinase signaling pathway and a general workflow for evaluating Pim kinase inhibitors.
Caption: Simplified Pim kinase signaling pathway.
Caption: General workflow for Pim inhibitor evaluation.
Experimental Protocols
Radiometric Kinase Assay for Pim-1
This protocol describes a radiometric filter binding assay to determine the in vitro potency of inhibitors against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 substrate peptide (e.g., RSRHSSYPAGT)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Inhibitor stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Pim-1 enzyme, and the substrate peptide.
-
Serially dilute the test inhibitor in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the enzyme (e.g., 30 µM for Pim-1).
-
Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Pim Kinase Substrate Phosphorylation
This protocol details the detection of phosphorylated BAD at Serine 112 (p-BAD S112) and phosphorylated 4E-BP1 at Threonine 37/46 (p-4E-BP1 T37/46) in cell lysates by Western blot to assess the cellular activity of Pim inhibitors.
Materials:
-
Cell culture reagents
-
Pim inhibitor (e.g., CX-6258)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BAD (Ser112)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Antibodies for total BAD, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the Pim inhibitor or DMSO vehicle for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BAD S112 or anti-p-4E-BP1 T37/46) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against total BAD, total 4E-BP1, and a loading control.
Conclusion
This compound is a potent pan-Pim kinase inhibitor with excellent selectivity against a broad panel of kinases. Its primary off-target is FLT3, which it inhibits at a concentration approximately 27-fold higher than its IC50 for Pim-1. Compared to the first-generation inhibitor SGI-1776, CX-6258 demonstrates a more balanced inhibitory profile against the three Pim isoforms and greater selectivity against FLT3 and Haspin. While AZD1208 and PIM447 show higher potency for the Pim kinases, CX-6258's well-characterized profile and oral bioavailability make it a valuable tool for studying Pim kinase biology and a promising candidate for further therapeutic development. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired selectivity profile. This guide provides a foundation for making an informed decision based on currently available data.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for CX-6258 Hydrochloride
As a trusted partner in your research endeavors, we are committed to providing comprehensive safety information that extends beyond the product itself. This guide offers essential, immediate safety and logistical information for handling CX-6258 hydrochloride, a potent pan-Pim kinase inhibitor. Adherence to these protocols is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the necessary personal protective equipment and engineering controls to be used when handling this compound. These recommendations are derived from safety data sheets (SDS) to minimize exposure and ensure personal safety.[1]
| Category | Requirement | Specification |
| Engineering Controls | Ventilation | Use only outdoors or in a well-ventilated area.[1] Work under a chemical fume hood. |
| Safety Stations | Ensure an accessible safety shower and eye wash station are present.[1] | |
| Eye/Face Protection | Safety Glasses/Goggles | Wear safety goggles with side-shields.[1] |
| Hand Protection | Protective Gloves | Wear chemical-impermeable gloves.[2] |
| Skin and Body Protection | Protective Clothing | Wear impervious clothing.[1] |
| Respiratory Protection | Respirator | Use a suitable respirator if ventilation is inadequate or for spill cleanup.[1] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
Key precautionary statements include:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Standard Operating Procedure for Handling this compound
The following workflow diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Emergency Procedures and Disposal Plan
The logical relationship of key safety steps in the event of an emergency is outlined below.
In the event of an accidental release, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wear full personal protective equipment, including a respirator, before attempting to clean the spill.[1] Prevent further leakage if possible and keep the product away from drains and water courses.[1] For cleanup, absorb solutions with a finely-powdered liquid-binding material, such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Dispose of the contaminated material and the substance itself in accordance with all prevailing country, federal, state, and local regulations.[1] Do not let the product enter drains.[2]
First Aid Measures
-
If on skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1]
-
If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
If swallowed: Rinse the mouth and do NOT induce vomiting.[1]
In all cases of exposure, seek immediate medical attention.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the handling procedures outlined above should be integrated into any protocol involving this compound. For in vitro studies, researchers have used concentrations of 0.1 µM, 1 µM, and 10 µM in cell lines such as MV-4-11 human AML cells.[3][4] For in vivo studies in mouse models, oral administration of 50 mg/kg and 100 mg/kg daily has been documented.[3][4] When preparing solutions, it is noted that CX-6258 is soluble in DMSO.[5]
By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
